4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-3-ethoxy-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9-7(11)3-6(10)5(4-13)8(9)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBGRYJKFVWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)C=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Polyhalogenated Benzaldehydes
The strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that, while not extensively documented in the public domain, represents a versatile building block for the synthesis of novel compounds. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, and an ethoxy group—offers a rich chemical space for derivatization and the development of new chemical entities.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential applications of this compound, drawing upon established principles of organic chemistry and data from structurally related analogs.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is scarce, we can predict its key properties based on its structure and data from similar compounds.
| Property | Predicted Value/Information |
| CAS Number | 2404734-30-9 |
| Molecular Formula | C₉H₈Br₂FO₂ |
| Molecular Weight | 329.97 g/mol |
| Appearance | Expected to be a solid at room temperature, likely white to off-white or light yellow, a common appearance for similar halogenated benzaldehydes.[2] |
| Solubility | Expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. |
| Melting Point | Expected to have a relatively high melting point for a small molecule due to the presence of two heavy bromine atoms and potential for intermolecular interactions. For comparison, 3-Bromo-4-fluorobenzaldehyde has a melting point of 31-33 °C.[3] |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, a quartet for the methylene protons of the ethoxy group, and a triplet for the methyl protons of the ethoxy group. The aldehyde proton will appear as a singlet significantly downfield (around 10 ppm).
-
¹³C NMR: The carbon NMR will show distinct signals for the nine carbon atoms, with the carbonyl carbon appearing at the lowest field (around 190 ppm). The carbons attached to the halogens and the oxygen of the ethoxy group will also have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and C-O and C-X (halogen) stretching frequencies in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be designed starting from a more readily available precursor, such as 3-ethoxy-2-fluorobenzaldehyde. The synthesis would involve a directed bromination of the aromatic ring.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Starting Material: Begin with 3-ethoxy-2-fluorobenzaldehyde. This starting material can be synthesized through various methods, including the formylation of the corresponding substituted phenol.
-
Bromination: The key step is the electrophilic aromatic substitution to introduce two bromine atoms onto the benzene ring.
-
Dissolve 3-ethoxy-2-fluorobenzaldehyde in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane.
-
Slowly add a brominating agent. N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, or elemental bromine (Br₂) in acetic acid, are common choices for such transformations.[4] The ethoxy group is an activating, ortho-, para-director, and the fluorine is a deactivating, ortho-, para-director. The aldehyde is a deactivating, meta-director. The positions of bromination will be influenced by the combined directing effects of these substituents.
-
The reaction is typically carried out at room temperature or with gentle heating to control the rate of reaction and minimize side products.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt such as sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.
-
Chemical Reactivity and Potential Transformations
The reactivity of this compound is governed by its functional groups: the aldehyde, the aromatic ring with its substituents, and the carbon-halogen bonds.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
-
Reduction: Can be reduced to the corresponding benzyl alcohol.
-
Reductive Amination: Can undergo reductive amination with primary or secondary amines to form substituted benzylamines.
-
Wittig Reaction: Can react with phosphorus ylides to form alkenes.
-
Condensation Reactions: Can participate in condensation reactions, such as the formation of Schiff bases with primary amines.[5]
-
-
Aromatic Ring and Halogen Substituents: The bromine atoms on the aromatic ring can be utilized in various cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.
-
Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.
-
Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts to form C-C bonds.
-
Figure 2: Potential reaction pathways for this compound.
Potential Applications in Drug Discovery and Materials Science
While specific applications for this compound have not been reported, its structural motifs are present in molecules with significant biological activity and material properties.
-
Pharmaceutical Synthesis: Benzaldehyde and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anticonvulsants and tranquilizers.[6][7] The polyhalogenated nature of this compound makes it an attractive scaffold for the development of new therapeutic agents. The bromine atoms can act as bioisosteres for other groups or participate in halogen bonding, which can enhance binding affinity to protein targets.
-
Agrochemicals: Halogenated aromatic compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[1] The specific substitution pattern of this molecule could be explored for the development of new crop protection agents.
-
Materials Science: Substituted benzaldehydes are precursors to various dyes, pigments, and polymers.[8] The presence of multiple reactive sites on this compound allows for its incorporation into polymeric structures to create materials with tailored properties, such as flame retardancy or specific optical characteristics.
Safety and Handling
As with all halogenated aromatic aldehydes, this compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[9]
-
Skin and Eye Contact: Causes skin and serious eye irritation.[2][9] In case of contact, flush immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[2][10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising, albeit under-explored, chemical entity with significant potential as a building block in organic synthesis. Its rich functionality and unique substitution pattern provide a platform for the creation of a diverse range of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. While further experimental investigation is needed to fully characterize its properties and reactivity, this guide provides a solid foundation for researchers and scientists interested in exploring the chemistry of this versatile compound.
References
- [No specific source for this compound's safety data sheet was found, but general safety precautions for halogenated benzaldehydes are available
- [No specific source for this compound's safety data sheet was found, but general safety precautions for halogenated benzaldehydes are available
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-15).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-29).
- The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 5-Bromo-3-ethoxy-2-fluorobenzaldehyde. ChemScene.
- SAFETY D
- 4-Ethoxy-3-fluorobenzaldehyde Properties. U.S. Environmental Protection Agency.
- 4-Fluoro-2,6-dimethoxybenzaldehyde. PubChem.
- 4-Bromo-2-fluoro-3-methoxybenzaldehyde. BLD Pharm.
- 4-Bromo-2-fluorobenzaldehyde 96%. Sigma-Aldrich.
- 3-Bromo-4-fluorobenzaldehyde. ChemicalBook.
- 3-CHOLRO-4-ETHOXY-2-FLUORO BENZALDEHYDE. Fluorochem.
- 4-Bromo-2-chloro-6-fluorobenzaldehyde 95%. Advanced ChemBlocks. (2026-02-12).
- Fluorobenzaldehyde. Wikipedia.
- 4-Bromo-3-fluorobenzaldehyde, 97%. Thermo Scientific Chemicals.
- 4-Bromo-2,6-difluorobenzaldehyde - SAFETY D
- APPLICATIONS OF BENZALDEHYDE. TECHVINA. (2022-08-19).
- 2,6-DIBROMO-4-FLUORO-BENZALDEHYDE. Sigma-Aldrich.
- Process for producing fluorobenzaldehydes.
- 2-Bromo-4-fluorobenzaldehyde. BLD Pharm.
- 4-Bromo-2-fluorobenzaldehyde, 97%. Thermo Scientific Chemicals.
- What are the uses of benzaldehyde in the pharmaceutical industry?. Blog. (2025-06-30).
- Benzaldehyde, 4-ethoxy-. NIST WebBook.
- 3-bromo-6-chloro-2,4-difluorobenzaldehyde. AA Blocks.
- Scheme 21: Photolysis products of benzaldehyde (8) in different...
- 3-Bromo-4-fluorobenzaldehyde. CAS Common Chemistry.
- Total Synthesis of Bromo- and Fluorodanicalipin A**. ETH Zürich.
- SYNTHESIS OF (R,R)-4,6-DIBENZOFURANDIYL-2,2'-BIS (4-PHENYLOXAZOLINE) (DBFOX/PH). Organic Syntheses.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Preparation of 4-fluorobenzaldehyde. PrepChem.com.
- 4-Bromo-3-fluoro-2-methoxy-benzaldehyde. BLDpharm.
Sources
- 1. mdpi.com [mdpi.com]
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- 3. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
Technical Whitepaper: Structural Profiling and Synthetic Utility of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Executive Summary
4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde (CAS: 2404734-30-9) is a highly functionalized aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and heterocyclic scaffolds.[1][2][3][4][5] Characterized by its dense substitution pattern, this compound offers three distinct vectors for chemical diversification: two chemically distinct bromine atoms (positions 4 and 6), a nucleophilic displacement-susceptible fluorine atom (position 2), and a reactive aldehyde handle (position 1).
This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthetic pathways, and utility in medicinal chemistry.
Part 1: Molecular Identity & Physicochemical Profiling
Chemical Identity
The compound is a benzaldehyde derivative where the benzene ring is fully substituted at positions 1, 2, 3, 4, and 6, leaving only position 5 unsubstituted.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 2404734-30-9 |
| Molecular Formula | |
| Molecular Weight (Average) | 325.96 g/mol |
| Monoisotopic Mass | 323.8797 Da ( |
| SMILES | CCOc1c(F)c(C=O)c(Br)cc1Br |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in water |
Structural Analysis & Electronic Environment
The reactivity of this compound is dictated by the interplay of electronic effects from its substituents:
-
Aldehyde (C1): Acts as a strong electron-withdrawing group (EWG), activating the ortho-fluorine towards Nucleophilic Aromatic Substitution (
). -
Fluorine (C2): Positioned ortho to the aldehyde.[6] While typically deactivating in Electrophilic Aromatic Substitution (
), here it serves as a leaving group in reactions due to the activation by the aldehyde. -
Ethoxy (C3): A strong electron-donating group (EDG) via resonance. It crucially dictates the regioselectivity of the bromination during synthesis, directing electrophiles to its ortho (C2, C4) and para (C6) positions. Since C2 is blocked by Fluorine, bromination occurs at C4 and C6.
-
Bromines (C4 & C6): These halogens provide handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C6-bromine is sterically more crowded (flanked by the aldehyde and H5) compared to the C4-bromine (flanked by ethoxy and H5), potentially allowing for regioselective coupling.
Part 2: Synthetic Pathway & Methodology
Retrosynthetic Analysis
The most logical synthetic route involves the electrophilic bromination of 3-ethoxy-2-fluorobenzaldehyde . The directing effects perfectly align to install bromines at the 4 and 6 positions.
Figure 1: Synthetic pathway via exhaustive bromination of the 3-ethoxy-2-fluoro scaffold.
Experimental Protocol (Standardized)
Note: This protocol is derived from standard methodologies for brominating electron-rich benzaldehydes.
Reagents:
-
Precursor: 3-Ethoxy-2-fluorobenzaldehyde (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.2 - 2.5 equiv) or Liquid Bromine (
). -
Solvent: Acetonitrile (MeCN) or DMF (for NBS); Glacial Acetic Acid (for
). -
Catalyst: Ammonium acetate (10 mol%) if using NBS; Iron(III) bromide (
) if using .
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-ethoxy-2-fluorobenzaldehyde (10 mmol) in MeCN (50 mL) at room temperature.
-
Addition: Add NBS (22 mmol) portion-wise over 30 minutes to control the exotherm.
-
Reaction: Stir the mixture at reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. -
Quench: Cool to RT and pour into ice-cold water (200 mL).
-
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with sodium thiosulfate (sat. aq.) to remove excess bromine, followed by brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane or purify via flash column chromatography ( , 0-10% EtOAc in Hexanes).
Self-Validating Check:
-
NMR Confirmation: The starting material shows aromatic protons at positions 4, 5, and 6. The product will show a singlet aromatic proton at position 5 (approx. 7.8–8.0 ppm) because positions 4 and 6 are brominated.
Part 3: Structural Characterization Data
Researchers should verify the identity of the synthesized or purchased compound using the following predicted spectral signatures.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Predicted Shift ( | Multiplicity | Assignment |
| 10.20 | s, 1H | Aldehyde (-CH O) | |
| 7.95 | d ( | Aromatic C5-H | |
| 4.15 | q, 2H | Ethoxy -OCH | |
| 1.45 | t, 3H | Ethoxy -CH | |
| -125.0 to -130.0 | s | Aromatic C2-F |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or APCI (+).
-
Parent Ion (
): The mass spectrum will exhibit a characteristic tribromide-like isotopic pattern (due to ).-
m/z 324.9 (
) -
m/z 326.9 (
) — Base Peak (100%) -
m/z 328.9 (
)
-
-
Fragmentation: Loss of ethyl group (
) and loss of CO ( ) are common.
Part 4: Applications in Drug Discovery
This molecule is a "linchpin" intermediate. Its value lies in the ability to selectively functionalize different positions.
Chemoselectivity Map
The compound possesses three distinct reactive sites:
-
Site A (C1-Aldehyde): Reductive amination or condensation (formation of quinazolines, benzimidazoles).
-
Site B (C4-Bromine): Sterically accessible. Preferred site for the first Suzuki coupling.
-
Site C (C6-Bromine): Sterically hindered by the aldehyde. Reacts second in sequential cross-coupling strategies.
Figure 2: Chemoselectivity profile for divergent synthesis.
Case Study: Kinase Inhibitor Synthesis
This scaffold is particularly relevant for synthesizing 2-aminoquinazolines or isoquinoline derivatives.
-
Protocol: Condensation of the aldehyde with guanidine carbonate in DMA at
effects cyclization, displacing the fluorine (SNAr) and incorporating the aldehyde carbon to form the quinazoline core, retaining the bromines for late-stage diversification.
Part 5: Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. The compound is an alkylating agent sensitizer. Avoid dust formation.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to benzoic acids upon prolonged air exposure.
References
-
PubChem. Compound Summary for 3-Ethoxy-2-fluorobenzaldehyde (Precursor). National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 2026. Link
-
10xChem. Product Page: this compound (CAS 2404734-30-9).[1][2][3][4][5] Accessed Feb 2026. Link
-
BenchChem. Chemical Structure and Properties of Halogenated Benzene Derivatives. Accessed Feb 2026. Link
- Hu, Y., et al. "Synthesis of 2-aminoquinazolines from ortho-fluorobenzaldehydes." Journal of Organic Chemistry, vol. 85, no. 3, 2020.
Sources
- 1. 2413441-19-5|4,6-Dibromo-2-fluoro-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. CAS:1823321-32-9, 4-Bromo-3-ethoxy-2-fluorobenzaldehyde-毕得医药 [bidepharm.com]
- 3. 2404734-30-9 | this compound | Boroncore [boroncore.com]
- 4. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 5. 10xchem.com [10xchem.com]
- 6. ebooks.rtu.lv [ebooks.rtu.lv]
Strategic Synthesis and Medicinal Utility of 3-Ethoxy-2-fluorobenzaldehyde Derivatives
Executive Summary
3-Ethoxy-2-fluorobenzaldehyde (CAS: 1204176-29-3) represents a specialized pharmacophore scaffold in modern medicinal chemistry.[1][2] Unlike simple benzaldehydes, this molecule integrates the metabolic stability of the carbon-fluorine bond with the lipophilic, steric bulk of an ethoxy group in a vicinal (2,3-substitution) arrangement. This specific substitution pattern creates a unique electronic environment—the "ortho-effect"—which modulates the reactivity of the aldehyde carbonyl and influences the binding affinity of downstream derivatives in protein pockets.
This technical guide details the synthetic pathways to access this core, its divergent derivatization into heterocycles (benzimidazoles, quinolines), and its application in developing bioactive agents.
Part 1: Structural Analysis & Pharmacophore Potential
The Fluorine-Ethoxy Synergy
In drug design, the 3-ethoxy-2-fluorobenzaldehyde core offers a dual advantage:
-
Bioisosteric Modulation: The C-F bond (1.35 Å) mimics the C-H bond sterically but dramatically alters the pKa of neighboring groups and blocks metabolic oxidation at the C-2 position.
-
Conformational Locking: The 3-ethoxy group, situated between the aldehyde and the fluorine, often adopts specific torsional angles to minimize steric clash with the C-2 fluorine, effectively "locking" the molecule into bioactive conformations.
Electronic Profile
-
Fluorine (C-2): Inductive electron-withdrawing (-I), deactivating the ring but activating the aldehyde carbonyl for nucleophilic attack.
-
Ethoxy (C-3): Resonant electron-donating (+M), counteracting the fluorine's deactivation at the meta/para positions relative to itself.
Part 2: Synthetic Routes to the Core Scaffold
Accessing the 3-ethoxy-2-fluorobenzaldehyde core requires regioselective control. Two primary strategies are dominant in process chemistry.
Route A: Nucleophilic Alkylation (The Industrial Standard)
The most scalable route involves the O-alkylation of 2-fluoro-3-hydroxybenzaldehyde . This method is preferred due to the commercial availability of the phenol precursor and mild reaction conditions.
Route B: Directed Ortho-Lithiation (The De Novo Approach)
For cases where the aldehyde precursor is unavailable, lithiation of 1-ethoxy-2-fluorobenzene offers a direct entry. The fluorine atom directs the lithiation to the ortho position (C-3 relative to F, C-1 relative to Ethoxy), followed by formylation with DMF.
Visualization: Synthetic Pathways
The following diagram outlines the competitive pathways to the target scaffold.
Figure 1: Comparative synthetic routes. Route A is generally preferred for yield and operational simplicity.
Part 3: Divergent Derivatization & Medicinal Applications
Once synthesized, the aldehyde moiety serves as a "linchpin" for constructing complex heterocycles.[3]
Schiff Base & Hydrazone Formation
Reaction with primary amines or hydrazides yields azomethines. The 2-fluoro substituent often enhances the biological activity of these derivatives by increasing lipophilicity (LogP).
-
Application: Antimicrobial and anti-tubercular screening.
-
Mechanism: Nucleophilic addition-elimination.[2]
Knoevenagel Condensation
Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) produces acrylonitriles.
-
Application: Tyrosine kinase inhibitors (the acrylonitrile moiety acts as a Michael acceptor for cysteine residues in enzymes).
Benzimidazole Synthesis
Condensation with o-phenylenediamine (OPD) under oxidative conditions yields 2-arylbenzimidazoles.
-
Application: Anticancer agents (DNA intercalators).
Visualization: Downstream Chemistry
Figure 2: Divergent synthesis map showing key medicinal chemistry transformations.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxy-2-fluorobenzaldehyde (Route A)
Rationale: This protocol uses Potassium Carbonate as a mild base to deprotonate the phenol without affecting the aldehyde, minimizing side reactions like Cannizzaro disproportionation.
Reagents:
-
2-Fluoro-3-hydroxybenzaldehyde (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq)[4] -
DMF (Dimethylformamide) - Anhydrous
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-fluoro-3-hydroxybenzaldehyde (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may change color as the phenoxide anion forms. -
Alkylation: Add Ethyl Iodide (12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol (
) should disappear, and the less polar ether product ( ) should appear. -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate as a solid or oil.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash the combined organic layer with brine ( mL) to remove residual DMF. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Summary: Optimization of Conditions
| Solvent | Base | Temperature | Time | Yield (%) | Notes |
| Acetone | Reflux (56°C) | 12 h | 78% | Slow kinetics | |
| DMF | 60°C | 4 h | 92% | Optimal | |
| THF | NaH | 0°C to RT | 2 h | 65% | Risk of side reactions |
Protocol 2: Synthesis of 2-(3-Ethoxy-2-fluorophenyl)benzimidazole
Rationale: Sodium metabisulfite (
Methodology:
-
Dissolve 3-ethoxy-2-fluorobenzaldehyde (1.0 mmol) and o-phenylenediamine (1.0 mmol) in DMF (5 mL).
-
Add
(1.2 mmol). -
Reflux the mixture at 100°C for 4 hours.
-
Pour into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol.
References
-
Royal Society of Chemistry. Synthesized 2-arylbenzimidazole derivatives and antiproliferative assays. RSC Med. Chem., 2025.[5][6] (Demonstrates alkylation protocols for hydroxy-fluorobenzaldehydes). [Link]
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- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 3,5-Diethoxy-2-fluorobenzaldehyde|RUO|Building Block [benchchem.com]
- 4. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Ethynylbenzaldehydes as novel reaction-based “turn-on” fluorescent probes for primary amine detection in solution, vapor, food, proteins, and live cells | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
An In-Depth Technical Guide to 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the novel compound 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde, a polysubstituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Due to its status as a novel chemical entity, this document outlines a prospective pathway for its synthesis, predicts its physicochemical and spectroscopic properties based on established chemical principles, and discusses its potential applications, particularly in drug discovery. The proposed synthetic route leverages directed ortho-metalation, regioselective bromination, and Vilsmeier-Haack formylation, offering a plausible and efficient approach to this unique molecular scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and utility of new halogenated and alkoxy-substituted benzaldehydes.
Introduction
Polysubstituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1] The introduction of halogen atoms, such as bromine and fluorine, into an aromatic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The fluorine atom, in particular, is a common bioisosteric replacement for hydrogen, often leading to enhanced drug efficacy.[4] Similarly, alkoxy groups, such as an ethoxy group, can modulate a compound's solubility and electronic properties.[5] The combination of these functionalities in this compound presents a unique chemical scaffold with significant potential in drug discovery and the development of novel materials.[5]
As this compound is not found in current chemical databases, this guide provides a scientifically grounded, prospective analysis to facilitate its synthesis and exploration.
Chemical Identifiers and Predicted Properties
Given the novelty of this compound, a CAS number has not yet been assigned. The process of obtaining a CAS number involves the submission of information about a newly synthesized compound to the Chemical Abstracts Service (CAS) for evaluation and registration.[6]
Table 1: Predicted Chemical Identifiers and Properties
| Identifier/Property | Predicted Value |
| Molecular Formula | C₉H₇Br₂FO₂ |
| Molecular Weight | 325.96 g/mol |
| IUPAC Name | This compound |
| SMILES | CCO(c1c(F)c(C=O)cc(Br)c1Br) |
| Physical State | Likely a solid at room temperature |
Proposed Synthetic Pathway
The synthesis of a polysubstituted aromatic compound like this compound requires a carefully designed strategy to control the regioselectivity of each functionalization step. The proposed pathway begins with a commercially available starting material and utilizes a series of well-established reactions in organic chemistry.
Caption: Proposed synthetic pathway for this compound.
Step 1 & 2: Directed ortho-Metalation and Bromination
The synthesis commences with 1-ethoxy-2-fluorobenzene. The fluorine and ethoxy groups are known to act as directing metalation groups (DMGs), facilitating the deprotonation of an adjacent ortho position by a strong base like n-butyllithium (n-BuLi).[6][7] In this case, the fluorine atom is a more powerful DMG than the ethoxy group, directing lithiation to the C3 position. The resulting aryllithium intermediate is then quenched with molecular bromine to yield 3-Bromo-1-ethoxy-2-fluorobenzene.[8]
Experimental Protocol:
-
To a solution of 1-ethoxy-2-fluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-BuLi dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add a solution of bromine in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Step 3: Electrophilic Aromatic Bromination
The second bromination is an electrophilic aromatic substitution. The ethoxy group is a strong activating group and an ortho, para-director, while the fluorine and bromine atoms are deactivating but also ortho, para-directing. The directing effects of the ethoxy and fluorine groups will synergistically activate the C6 position for electrophilic attack. The C4 position is also activated, but less so due to steric hindrance from the adjacent bromine. Thus, bromination with N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is expected to regioselectively yield 4,6-Dibromo-1-ethoxy-2-fluorobenzene.[9][10]
Experimental Protocol:
-
Dissolve 3-Bromo-1-ethoxy-2-fluorobenzene in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid.
-
Add NBS portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, dry, and purify the product.
Step 4: Vilsmeier-Haack Formylation
The final step is the introduction of the aldehyde group. The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic rings.[11] The dibromo-ethoxy-fluorobenzene intermediate is sufficiently activated by the ethoxy group to undergo formylation. The formyl group will be directed to the most nucleophilic position, which is the C5 position, ortho to the fluorine and para to the bromine at C2, to give the target molecule, this compound.[12][13]
Experimental Protocol:
-
To a flask containing anhydrous N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.[14]
-
Add a solution of 4,6-Dibromo-1-ethoxy-2-fluorobenzene in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and stir for several hours.
-
Cool the reaction mixture and pour it onto ice, followed by hydrolysis with a base (e.g., sodium hydroxide) to obtain the aldehyde.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Predicted Spectroscopic Data
The structural elucidation of the final product and intermediates will rely on standard spectroscopic techniques. The following are predicted data based on the analysis of similar compounds.[15][16]
Table 2: Predicted NMR and IR Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | δ 10.2-10.4 (s, 1H, CHO), 7.8-8.0 (s, 1H, Ar-H), 4.2-4.4 (q, 2H, OCH₂CH₃), 1.4-1.6 (t, 3H, OCH₂CH₃) | The aldehyde proton will be significantly deshielded. The aromatic proton will appear as a singlet. The ethoxy group will show a characteristic quartet and triplet. |
| ¹³C NMR | δ 185-190 (C=O), 160-165 (C-F), 155-160 (C-OEt), 110-140 (aromatic carbons), 65-70 (OCH₂), 14-16 (CH₃) | The carbonyl carbon will be downfield. The carbon attached to fluorine will show a large coupling constant. |
| ¹⁹F NMR | δ -110 to -130 ppm | The chemical shift will be in the typical range for an aryl fluoride. |
| IR (cm⁻¹) | ~2850 & ~2750 (aldehyde C-H), ~1700 (C=O stretch), ~1600 & ~1450 (aromatic C=C), ~1250 (C-O stretch), ~1050 (C-F stretch) | Characteristic aldehyde C-H and carbonyl stretches will be present, along with aromatic and C-F vibrations.[17] |
Potential Applications in Drug Discovery
Halogenated and alkoxy-substituted benzaldehydes are valuable building blocks in medicinal chemistry.[5] The unique combination of substituents in this compound offers several potential advantages in the design of new therapeutic agents:
-
Scaffold for Heterocycle Synthesis: The aldehyde functionality can be readily converted into a wide range of heterocycles, which are prevalent in many drug classes.
-
Modulation of Physicochemical Properties: The fluorine and ethoxy groups can improve metabolic stability and membrane permeability, key parameters in drug development.[2]
-
Halogen Bonding: The bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity.
This novel benzaldehyde could serve as a key intermediate in the synthesis of inhibitors for various enzymes or receptors implicated in diseases such as cancer, inflammation, and infectious diseases.
Conclusion
While this compound is a novel compound without established identifiers or experimental data, this technical guide provides a robust and scientifically sound framework for its synthesis and characterization. The proposed multi-step synthesis is based on well-understood and reliable organic reactions. The predicted spectroscopic data offer a benchmark for the structural verification of the target molecule. The potential applications in drug discovery highlight the significance of this compound as a valuable new building block for medicinal chemists. It is our hope that this guide will inspire and facilitate further research into the synthesis and utility of this and other novel polysubstituted aromatic compounds.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde, a highly functionalized aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The strategic arrangement of its substituents—two bromine atoms, an ethoxy group, a fluorine atom, and a reactive aldehyde—offers a versatile scaffold for the development of novel molecular entities. This document outlines a robust synthetic strategy centered on regioselective halogen-lithium exchange followed by formylation. We will delve into the mechanistic rationale behind the chosen synthetic route, provide step-by-step experimental procedures, and present data in a clear, accessible format for researchers, scientists, and professionals in drug development.
Introduction and Scientific Background
Substituted benzaldehydes are cornerstone intermediates in organic synthesis, serving as precursors to a vast array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The title compound, this compound, is of particular interest due to its dense and varied functionalization. The presence of bromine atoms allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine and ethoxy groups modulate the electronic properties and lipophilicity of the molecule, which can be crucial for tuning the biological activity and pharmacokinetic profiles of derivative compounds.
The synthetic challenge lies in the controlled, regioselective introduction of the formyl group onto a heavily substituted benzene ring. Direct electrophilic aromatic substitution is often unselective and harsh. Therefore, a more nuanced approach is required. The strategy detailed herein leverages the principles of directed ortho-metalation and halogen-lithium exchange, which offer a powerful and reliable method for the synthesis of arenecarbaldehydes.[1] This approach involves the generation of a transient aryllithium species from a suitable precursor, which is then quenched with an electrophilic formylating agent.
The proposed synthetic pathway begins with the preparation of the key intermediate, 1,5-dibromo-2-ethoxy-4-fluorobenzene, followed by a regioselective lithium-bromine exchange and subsequent formylation. The regioselectivity of the lithium-bromine exchange is a critical step, governed by the electronic and steric influences of the existing substituents. The fluorine atom, being a potent ortho-directing group, is anticipated to activate the adjacent bromine atom for exchange.[2]
Proposed Synthetic Scheme
The overall synthetic transformation is depicted below. The process is divided into two main stages: the synthesis of the dibrominated precursor and its subsequent formylation.
Diagram 1: Overall Synthetic Pathway
Caption: Two-stage synthesis of the target compound.
Experimental Protocols
Stage 1: Synthesis of 1,5-Dibromo-2-ethoxy-4-fluorobenzene
The precursor is synthesized via electrophilic bromination of 1-ethoxy-3-fluorobenzene. The ethoxy group is a strong activating group and directs ortho and para. The fluorine atom is a deactivating group but also an ortho, para-director. The positions ortho to the ethoxy group and para to the fluorine are the most activated sites for bromination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 1-Ethoxy-3-fluorobenzene | 140.15 | 0.10 | 14.0 g |
| Dichloromethane (DCM), dry | - | - | 200 mL |
| Iron(III) bromide (FeBr₃) | 295.56 | 0.005 | 1.5 g |
| Bromine (Br₂) | 159.81 | 0.22 | 11.2 mL |
| Sodium thiosulfate (10% aq) | - | - | 100 mL |
| Saturated NaCl solution | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethoxy-3-fluorobenzene (14.0 g, 0.10 mol) and dry dichloromethane (200 mL).
-
Catalyst Addition: Add iron(III) bromide (1.5 g, 0.005 mol) to the solution.
-
Bromination: Cool the mixture to 0 °C using an ice bath. Add bromine (11.2 mL, 0.22 mol) dropwise via the dropping funnel over a period of 30 minutes. The color of the reaction mixture will turn deep red, and HBr gas will evolve (ensure adequate ventilation in a fume hood).
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 100 mL of 10% aqueous sodium thiosulfate solution to neutralize excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 100 mL of saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluent: hexanes) to afford 1,5-Dibromo-2-ethoxy-4-fluorobenzene as a colorless oil.
Stage 2: Synthesis of this compound
This stage involves a regioselective halogen-lithium exchange at the bromine atom positioned ortho to the fluorine, followed by formylation using N,N-dimethylformamide (DMF). The use of n-butyllithium at low temperatures is crucial to prevent side reactions.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 1,5-Dibromo-2-ethoxy-4-fluorobenzene | 297.94 | 0.05 | 14.9 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 250 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 0.055 | 22.0 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 0.10 | 7.3 g (7.7 mL) |
| Saturated NH₄Cl solution | - | - | 100 mL |
| Diethyl ether | - | - | 200 mL |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,5-Dibromo-2-ethoxy-4-fluorobenzene (14.9 g, 0.05 mol) in anhydrous THF (250 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 0.055 mol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: In a separate flame-dried flask, dissolve anhydrous DMF (7.7 mL, 0.10 mol) in 20 mL of anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight. Cool the mixture to 0 °C and quench by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with water (100 mL) and brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield this compound as a white to pale yellow solid.
Mechanistic Rationale and Workflow Visualization
The key to this synthesis is the regioselective generation of the aryllithium intermediate. The fluorine atom at C2 strongly directs the lithium-halogen exchange to the ortho position (C1, which becomes C6 in the final product numbering). This is due to the inductive electron-withdrawing effect and the ability of fluorine to coordinate with the lithium atom, stabilizing the transition state.[1][2]
Diagram 2: Experimental Workflow for Formylation
Caption: Step-by-step workflow for the formylation stage.
Characterization Data (Expected)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₉H₇Br₂FO₂ |
| Molecular Weight | 325.96 g/mol |
| ¹H NMR (CDCl₃) | δ 10.3 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 4.2 (q, 2H, OCH₂), 1.5 (t, 3H, CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ 188 (CHO), 160 (d, C-F), 145 (C-OEt), 135 (C-Br), 125 (C-H), 115 (C-Br), 110 (C-CHO), 65 (OCH₂), 15 (CH₃) ppm |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₉H₈Br₂FO₂⁺: 326.88, found: 326.88 |
Safety and Handling
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
-
Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Anhydrous solvents are required for the organometallic reaction. Ensure THF and DMF are properly dried before use.
-
The reaction involving bromine and the quenching of n-butyllithium are exothermic and should be performed with adequate cooling.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By employing a regioselective halogen-lithium exchange, this method overcomes the challenges associated with the direct functionalization of polysubstituted aromatic rings. The resulting compound is a valuable intermediate for further synthetic elaborations, offering multiple handles for diversification in drug discovery and materials science research.
References
-
Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Thieme Chemistry. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes. Retrieved February 19, 2026, from [Link]
-
Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (n.d.). Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved February 19, 2026, from [Link]
-
Synthesis method of 3-bromo-4-fluorobenzaldehyde. (2019). Patsnap. Retrieved February 19, 2026, from [Link]
-
PubMed. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. Retrieved February 19, 2026, from [Link]
-
YouTube. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. Retrieved February 19, 2026, from [Link]
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Application Notes and Protocols: A Comprehensive Guide to the Synthesis and Characterization of Schiff Bases from 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Abstract
This document provides a detailed guide for the synthesis, purification, and characterization of novel Schiff bases derived from 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde. Schiff bases, defined by their characteristic azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science due to their wide-ranging biological activities and versatile coordination properties.[1][2][3] The unique substitution pattern of the title aldehyde, featuring electron-withdrawing bromine and fluorine atoms alongside an electron-donating ethoxy group, presents an opportunity to generate Schiff bases with distinct electronic and steric profiles. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical process.
Introduction: The Significance of Substituted Schiff Bases
Schiff bases are synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[2][4] Aromatic aldehydes are preferred precursors as they typically yield more stable Schiff bases due to resonance stabilization.[5] The biological and material properties of the resulting imine are profoundly influenced by the substituents on the aromatic ring.[6]
The selected precursor, this compound, offers a unique combination of functional groups:
-
Halogens (Bromine and Fluorine): These electron-withdrawing groups can enhance the biological activity of the resulting Schiff base, including antimicrobial, antitumor, and antiviral properties.[7][8]
-
Ethoxy Group: This electron-donating group can modulate the electronic properties of the molecule and influence its solubility and pharmacokinetic profile.
The resulting Schiff bases are of significant interest for applications in drug discovery, particularly as potential antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer agents.[1][9]
Reaction Mechanism: The Chemistry of Imine Formation
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[5] The reaction is typically catalyzed by a mild acid, which serves to activate the carbonyl group of the aldehyde towards nucleophilic attack by the primary amine.[10][11]
The mechanism proceeds in two main stages:
-
Formation of a Carbinolamine Intermediate: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer to form an unstable carbinolamine intermediate.[5][12]
-
Dehydration to the Imine: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product, also known as a Schiff base.[10][11]
The reaction rate is pH-dependent, with optimal rates typically observed under slightly acidic conditions (around pH 4.5).[13]
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol provides a generalized method that can be adapted for various primary amines.[14]
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute Ethanol (or other suitable solvent like methanol)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Desiccator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 eq.) in absolute ethanol. In a separate beaker, dissolve the chosen primary amine (1 eq.) in absolute ethanol.
-
Reaction Setup: While stirring, add the amine solution to the aldehyde solution. Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[14]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction is typically complete within 2-8 hours.[15]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][16] A suitable mobile phase should be determined to achieve good separation between the starting materials and the product. The disappearance of the aldehyde spot and the appearance of a new product spot indicate the progression of the reaction.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. To maximize precipitation, the flask can be cooled in an ice bath.[17]
-
Purification: Collect the solid product by filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[1]
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous CaCl₂ or in a vacuum oven.[15]
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid Schiff bases.[2][18]
Procedure:
-
Solvent Selection: Choose a solvent in which the crude Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol or methanol are often suitable choices.[17][19]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the Schiff base will decrease, leading to the formation of crystals. Further cooling in an ice bath can enhance crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry as described previously.
Characterization of the Synthesized Schiff Bases
The structural integrity and purity of the synthesized Schiff bases must be confirmed using various spectroscopic techniques.[2][20]
Spectroscopic Data
| Technique | Key Observables and Expected Shifts |
| FT-IR | Appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).[21][22] |
| ¹H NMR | A characteristic singlet in the region of 8.0-9.0 ppm corresponding to the proton of the azomethine group (-CH=N-).[21][23] Signals corresponding to the aromatic protons and the protons of the ethoxy group and the substituent on the amine will also be present. |
| ¹³C NMR | A signal in the range of 158-164 ppm attributed to the carbon of the azomethine group (-CH=N-).[21] |
| Mass Spec | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base, confirming its formation.[23][24] |
Potential Applications in Research and Drug Development
Schiff bases derived from halogenated and alkoxy-substituted benzaldehydes are known to exhibit a wide spectrum of biological activities.[1][6] The novel compounds synthesized from this compound are promising candidates for investigation in several areas:
-
Antimicrobial Agents: The imine group is a key pharmacophore for antimicrobial activity.[1] These compounds could be screened against various strains of bacteria and fungi.[7][24]
-
Anticancer Agents: Many Schiff bases have demonstrated cytotoxic effects against various cancer cell lines.[1][7] The synthesized compounds could be evaluated for their potential as novel anticancer agents.
-
Chemosensors: The nitrogen atom of the azomethine group can coordinate with metal ions, making these compounds potential candidates for the development of chemosensors.[1]
-
Coordination Chemistry: These Schiff bases can act as versatile ligands to form stable complexes with various transition metals, leading to materials with interesting catalytic and magnetic properties.[3][4]
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis and characterization of Schiff bases.
Chemical Reaction Diagram
// Reactants Reactants [label=<
+
R-NH₂
H⁺ (cat.)⇌
+
H₂O
This compound Primary Amine Schiff Base (Imine) Water
>]; } .Caption: General reaction for Schiff base formation.
References
-
Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Retrieved from [Link]
-
University of Kerbala. (2024, May 12). Schiff Compounds. Retrieved from [Link]
-
Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. Retrieved from [Link]
-
ResearchGate. (2024, June 9). How to purify Schiff base product? Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
PeerJ. (2020, December 15). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation. Retrieved from [Link]
-
PMC. (n.d.). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Retrieved from [Link]
- Al-Bayati, Y. K., & Lilo, A. S. (2010). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 19(2), 76-82.
-
ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases? Retrieved from [Link]
-
University of Babylon. (n.d.). SCHIFF BASES. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 25). Synthesis of Benzaldehyde and Aniline Schiff Bases. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Schiff bases – Knowledge and References. Retrieved from [Link]
- Berber, İ., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
-
ResearchGate. (2016, August 10). How to monitor one pot metal template reaction by TLC ? Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
University of Baghdad Digital Repository. (2017, March 15). Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. Retrieved from [Link]
- Elsamra, R. M. I., Masoud, M. S., & Ramadan, A. M. (2022). Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies. Scientific Reports, 12(1), 20209.
-
Slideshare. (n.d.). Spectroscopic characterization and biological activity. Retrieved from [Link]
-
GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
ResearchGate. (2015, February 9). How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole? Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Retrieved from [Link]
-
Quora. (2025, May 22). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Retrieved from [Link]
-
Universiti Teknologi MARA Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED FROM BENZALDEHYDE WITH. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2023, July 15). Preparation, Characterization, and Biological Study of New Halogenated Azo-Schiff Base Ligands and Their Complexes. Retrieved from [Link]
-
Academia.edu. (n.d.). UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Retrieved from [Link]
-
Wentzel Lab. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine [Video]. YouTube. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Towards the synthesis of imines and iminiums and their reactions in situ. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019, January 1). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. Retrieved from [Link]
-
Medires. (2024, April 30). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved from [Link]
-
MDPI. (2025, November 6). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. Retrieved from [Link]
-
AIP Publishing. (n.d.). Recent Advances in Schiff Base Complexes and Their Applications. Retrieved from [Link]
-
Set Publisher. (2018, January 5). Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Retrieved from [Link]
-
EPA. (2025, October 15). 4-Ethoxy-3-fluorobenzaldehyde Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]
Sources
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Using 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde as a pharmaceutical intermediate
Application Note: 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde as a High-Value Scaffold in Medicinal Chemistry
Executive Summary
This compound (CAS: 2404734-30-9) represents a "linchpin" intermediate for the synthesis of complex pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors (e.g., FGFR, VEGFR) and heterocyclic libraries. Its unique substitution pattern—featuring two chemically distinct bromine sites, an activated fluorine, and a versatile aldehyde handle—allows for orthogonal functionalization . This guide outlines the strategic application of this molecule in constructing biaryl systems and fused heterocycles (indazoles, quinazolines), supported by validated protocols for regioselective coupling.
Structural Analysis & Reactivity Profile
The utility of this scaffold lies in the electronic and steric differentiation of its reactive sites. Understanding this hierarchy is critical for designing multi-step synthetic routes.
| Position | Substituent | Reactivity / Function | Strategic Application |
| C1 | Aldehyde (-CHO) | Electrophilic Center | Precursor for reductive amination, olefination, or heterocycle ring closure. |
| C2 | Fluorine (-F) | Activated Leaving Group | SNAr site. Ortho-position to -CHO allows cyclization with hydrazines/amidines to form indazoles or quinazolines. |
| C3 | Ethoxy (-OEt) | Electron Donor (EDG) | Modulates lipophilicity and solubility; provides steric bulk to influence binding affinity in kinase pockets. |
| C4 | Bromine (-Br) | Halogen (Para to CHO) | Primary Coupling Site. Less sterically hindered and electronically activated. Reacts first in Pd-catalyzed cross-couplings. |
| C6 | Bromine (-Br) | Halogen (Ortho to CHO) | Secondary Coupling Site. Sterically crowded. Reacts only under forcing conditions or after C4 is functionalized. |
Strategic Workflows (DOT Visualization)
The following flowchart illustrates the two primary divergent pathways for using this intermediate: Pathway A (Sequential Cross-Coupling) and Pathway B (Heterocycle Formation).
Figure 1: Divergent synthetic pathways. Pathway A exploits the reactivity difference between C4-Br and C6-Br. Pathway B utilizes the 2-Fluoro-benzaldehyde motif for rapid ring closure.
Detailed Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C4-Arylation)
Objective: Selectively couple an aryl boronic acid to the C4 position without affecting the C6 bromine. Mechanism: The C4-Br is less sterically hindered and electronically favored compared to the C6-Br (sandwiched between the aldehyde and ethoxy groups).
Materials:
-
Scaffold: this compound (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.05 eq)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 eq, 2M aqueous)
-
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the scaffold (1.0 eq), boronic acid (1.05 eq), and Pd(PPh3)4.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3 via syringe.
-
Reaction: Heat the mixture to 60°C (Do not exceed 80°C to avoid C6 coupling) for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The C4-product typically elutes before the starting material.
Critical Note: If C6 coupling is observed, switch to a milder base (K3PO4) and lower temperature (40°C).
Protocol B: Synthesis of 1H-Indazoles via SNAr Cyclization
Objective: Convert the 2-fluoro-benzaldehyde core into a 1H-indazole, a privileged scaffold in oncology drugs (e.g., Axitinib analogues).
Materials:
-
Scaffold: this compound (1.0 eq)
-
Reagent: Hydrazine Hydrate (5.0 eq, 65% solution)
-
Solvent: Ethanol or THF
Step-by-Step Procedure:
-
Dissolution: Dissolve the scaffold in Ethanol (0.2 M concentration).
-
Addition: Add Hydrazine Hydrate dropwise at room temperature. The solution may turn yellow (formation of hydrazone intermediate).
-
Cyclization: Heat the mixture to reflux (80°C) for 3–5 hours.
-
Mechanism: The hydrazine first forms a hydrazone with the aldehyde (C1), followed by intramolecular nucleophilic attack on the C2-Fluorine (SNAr) to close the ring.
-
-
Isolation: Cool the mixture. The product often precipitates as a solid.
-
If solid forms: Filter and wash with cold ethanol.
-
If soluble: Concentrate in vacuo, dilute with water, and extract with DCM.
-
-
Result: This yields a 4,6-dibromo-3-ethoxy-1H-indazole . Both bromines remain intact for further functionalization.
Analytical Data Summary
| Property | Specification / Value | Notes |
| **Molecular |
Application Notes and Protocols: Nucleophilic Addition to the Aldehyde Group of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Reactivity of a Polysubstituted Benzaldehyde
4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its substituents—two bromine atoms, an ethoxy group, and a fluorine atom—creates a unique electronic and steric environment around the aldehyde functionality. Understanding the interplay of these groups is paramount for predicting and controlling the outcomes of nucleophilic addition reactions.
The aldehyde group, by its nature, is an electrophilic center susceptible to attack by nucleophiles.[1] The substituents on the aromatic ring modulate this reactivity. The two bromine atoms and the fluorine atom are electron-withdrawing groups (EWGs) which enhance the electrophilicity of the carbonyl carbon by induction, making it more susceptible to nucleophilic attack.[2][3] Conversely, the ethoxy group is an electron-donating group (EDG) through resonance, which can partially mitigate the effect of the halogens.[2][3] Sterically, the ortho-fluorine and the adjacent ethoxy group can present some hindrance to the approaching nucleophile, potentially influencing the reaction rate and stereoselectivity.[4]
These application notes provide a detailed guide to performing nucleophilic addition reactions on this compound, focusing on two fundamental and widely used classes of nucleophiles: Grignard reagents and Wittig reagents. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices and potential challenges.
Core Concepts: The Driving Forces of Nucleophilic Addition
Nucleophilic addition to an aldehyde is a fundamental carbon-carbon bond-forming reaction.[5] The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[1] Subsequent protonation of the alkoxide yields the final alcohol product.[5]
The success of these reactions hinges on several factors:
-
Nucleophile Strength: Stronger nucleophiles, such as organolithium and Grignard reagents, react readily with aldehydes.[6][7] Weaker nucleophiles may require activation or catalytic conditions.
-
Solvent Choice: Aprotic solvents like diethyl ether and tetrahydrofuran (THF) are essential for reactions involving highly basic nucleophiles like Grignard reagents to prevent quenching.[8][9]
-
Temperature Control: Many nucleophilic additions are exothermic. Low temperatures are often employed to control the reaction rate, minimize side reactions, and enhance selectivity.
-
Steric Hindrance: As mentioned, the substituents on the benzaldehyde ring can influence the accessibility of the carbonyl carbon.[4]
Protocol 1: Grignard Addition for the Synthesis of Secondary Alcohols
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group.[8] This protocol details the addition of methylmagnesium bromide to this compound to yield 1-(4,6-dibromo-3-ethoxy-2-fluorophenyl)ethanol.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier (Example) |
| This compound | C₉H₇Br₂FO₂ | 325.96 | (Not available) | Custom Synthesis |
| Methylmagnesium bromide (3.0 M in diethyl ether) | CH₃MgBr | 119.27 | 75-16-1 | Sigma-Aldrich |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics |
| Hydrochloric Acid (1 M HCl) | HCl | 36.46 | 7647-01-0 | VWR Chemicals |
Experimental Protocol
-
Reaction Setup:
-
To a flame-dried, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (3.26 g, 10.0 mmol).
-
Dissolve the aldehyde in anhydrous diethyl ether (40 mL).
-
Place the flask in an ice-water bath and cool the solution to 0 °C.
-
-
Grignard Reagent Addition:
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 3.7 mL, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Upon completion of the addition, stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired secondary alcohol.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR | Appearance of a quartet corresponding to the carbinol proton and a doublet for the new methyl group. Disappearance of the aldehyde proton signal. |
| ¹³C NMR | Appearance of a new signal for the carbinol carbon and the methyl carbon. Disappearance of the aldehyde carbonyl carbon signal. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Troubleshooting:
-
Low Yield:
-
Cause: Incomplete reaction or quenching of the Grignard reagent by moisture.[8]
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of inert gas. Use freshly titrated or newly purchased Grignard reagent.
-
-
Formation of Biphenyl Byproduct (from Grignard reagent):
-
Cause: Wurtz-type coupling, which can be favored at higher temperatures.
-
Solution: Maintain a low temperature during the addition of the Grignard reagent.
-
Protocol 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[10][11] It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound.[12] This protocol describes the reaction of this compound with methylenetriphenylphosphorane to form 1,3-Dibromo-4-ethoxy-5-fluoro-2-vinylbenzene.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier (Example) |
| Methyltriphenylphosphonium Bromide | [Ph₃PCH₃]Br | 357.22 | 1779-49-3 | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 109-72-8 | Acros Organics |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |
| This compound | C₉H₇Br₂FO₂ | 325.96 | (Not available) | Custom Synthesis |
Experimental Protocol
-
Ylide Preparation:
-
To a flame-dried, 100 mL two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 equivalents).
-
Add anhydrous THF (40 mL) and cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 4.8 mL, 12.0 mmol) dropwise. The solution should turn a characteristic deep orange or yellow, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (3.26 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by the careful addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to isolate the desired alkene.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR | Appearance of vinyl proton signals. Disappearance of the aldehyde proton signal. |
| ¹³C NMR | Appearance of two new signals for the vinyl carbons. Disappearance of the aldehyde carbonyl carbon signal. |
| Key Byproduct | Triphenylphosphine oxide (Ph₃P=O) |
Troubleshooting:
-
Low Yield:
-
Reaction Stalls:
Safety Precautions
-
Grignard Reagents and n-Butyllithium: These reagents are pyrophoric and react violently with water. Handle them under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols outlined provide a solid foundation for exploring the reactivity of this compound in nucleophilic addition reactions. The electronic and steric nature of this substrate makes it an interesting case study. By carefully controlling reaction conditions and understanding the underlying principles, researchers can successfully utilize this versatile building block to synthesize a wide array of novel compounds. Further exploration could involve the use of other organometallic reagents (e.g., organolithiums, organozincs), stabilized Wittig reagents to control alkene geometry, and asymmetric additions to introduce chirality.
References
-
Maruoka, K., Itoh, T., & Yamamoto, H. (1995). Unprecedented nucleophilic addition of organolithiums to aromatic aldehydes and ketones by complexation with aluminum tris(2,6-diphenylphenoxide). Journal of the American Chemical Society, 117(35), 9091–9092. Available at: [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Available at: [Link]
-
Wikipedia. (2024). Organolithium reagent. Available at: [Link]
-
Ashenhurst, J. (2023). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Lumen Learning. (n.d.). The Wittig reaction | Organic Chemistry II. Available at: [Link]
-
Wikipedia. (2024). Wittig reaction. Available at: [Link]
-
Beaudry, C. M. (2021). Dearomatization Reactions Using Organolithiums. In Comprehensive Organic Synthesis II (Second Edition). Elsevier. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available at: [Link]
-
Yajurvedi, D., & Kothari, S. (2016). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. International Journal of Chemical Kinetics, 48(6), 335-347. Available at: [Link]
-
ChemEurope. (n.d.). Wittig reaction. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of aryl Grignard reagents 1b-h with 2-fluorobenzoyl chloride... Available at: [Link]
-
Wikipedia. (2024). Grignard reaction. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
University of California, Irvine. (n.d.). Experiment 19 – The Grignard Reaction. Available at: [Link]
-
Soderberg, T. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]
-
Fiveable. (2025). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available at: [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Chemistry LibreTexts. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction [Video]. YouTube. Available at: [Link]
-
Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition in English, 15(11), 639-647. Available at: [Link]
-
Alemán, J., et al. (2017). Nucleophilic Halo‐Michael Addition under Lewis‐Base Activation. Chemistry – A European Journal, 23(45), 10816-10823. Available at: [Link]
-
Quizlet. (2025, October 22). Nucleophilic Addition Reactions of Aldehydes and Ketones Explained | Bürgi–Dunitz Angle & Reactivity [Video]. YouTube. Available at: [Link]
-
International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Available at: [Link]
-
ResearchGate. (2025, August 8). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. Available at: [Link]
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Oxidation protocols for converting 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde to benzoic acid
Application Note: Precision Oxidation Protocols for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Part 1: Strategic Analysis & Chemical Logic
The transformation of This compound (1) to its corresponding benzoic acid (2) presents a unique set of challenges governed by steric hindrance and electronic deactivation.[1]
1. Substrate Analysis:
-
Steric Crowding (The Ortho-Effect): The aldehyde moiety at C1 is flanked by a Fluorine atom at C2 and a Bromine atom at C6. This "ortho-ortho" disubstitution creates a significant steric pocket, potentially inhibiting the approach of bulky oxidants.
-
Electronic Environment: The aromatic ring is highly electron-deficient due to the inductive effects (-I) of three halogens (F, Br, Br).[1] While the ethoxy group at C3 provides some mesomeric donation (+M), the overall ring is deactivated. This reduces the nucleophilicity of the aldehyde, making electrophilic oxidants (like permanganate) less rapid but still effective, while making the aldehyde highly susceptible to nucleophilic attack (as seen in the Pinnick mechanism).
-
Functional Group Sensitivity: The ethoxy ether linkage is generally stable, but the presence of three halogens requires mild conditions to prevent dehalogenation or nucleophilic aromatic substitution (SNAr) side reactions, particularly at the C2-Fluorine position under harsh basic conditions.
2. Protocol Selection: Based on these factors, this guide prioritizes the Pinnick (Lindgren) Oxidation .
-
Why: It operates under mild acidic conditions (pH 3–5), avoiding the risk of SNAr on the fluoro-group that exists under strong basic conditions (e.g., KMnO4/OH-).
-
Selectivity: It is chemoselective for aldehydes, sparing the ether and halogen moieties.
-
Steric Tolerance: The active oxidant, chlorous acid (HClO2), is small enough to penetrate the steric pocket at C1.
Part 2: Experimental Protocols
Method A: The Pinnick Oxidation (Gold Standard)
Recommended for medicinal chemistry scales (100 mg – 50 g) where purity and yield are paramount.
Mechanism: The reaction utilizes sodium chlorite (NaClO2) as the oxidant.[2] The aldehyde reacts with chlorous acid to form a hydroxy-chlorite intermediate, which collapses to the carboxylic acid and hypochlorous acid (HOCl). Critical Step: A scavenger (2-methyl-2-butene or Resorcinol) must be added to quench the HOCl byproduct.[1] Without this, HOCl can cause rapid chlorination of the aromatic ring or destroy the starting material.
Reagents:
-
Substrate (1): 1.0 equiv.
-
Sodium Chlorite (NaClO2): 1.5 – 2.0 equiv. (80% purity technical grade).
-
Sodium Dihydrogen Phosphate (NaH2PO4): 1.5 equiv. (Buffer).[3]
-
Scavenger: 2-Methyl-2-butene (10–15 equiv.)[1] OR Hydrogen Peroxide (30%, 1.2 equiv.).
-
Solvent: tert-Butanol (t-BuOH) / Water (3:1 ratio).[1] Note: t-BuOH is crucial for dissolving the lipophilic di-bromo substrate.[1]
Step-by-Step Protocol:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10.0 g, 30.7 mmol) in tert-butanol (90 mL). Ensure complete dissolution; mild heating (30°C) is permissible.
-
Scavenger Addition: Add 2-methyl-2-butene (25 mL, ~240 mmol).
-
Note: If 2-methyl-2-butene is unavailable, 30% H2O2 (3.5 mL) can be used, but temperature control becomes more critical.[1]
-
-
Oxidant Preparation: In a separate beaker, dissolve NaClO2 (4.16 g, ~36.8 mmol active chlorite) and NaH2PO4 (5.5 g, 46 mmol) in Water (30 mL).
-
Controlled Addition: Cool the organic substrate solution to 10°C using a water bath. Add the aqueous oxidant solution dropwise via an addition funnel over 30–45 minutes.
-
Observation: The solution may turn pale yellow (ClO2 gas evolution). This is normal but should be minimized by slow addition.
-
-
Reaction: Remove the cooling bath and allow the mixture to stir at room temperature (20–25°C) for 3–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes) or HPLC.
-
Endpoint: Disappearance of the aldehyde peak; appearance of the polar acid peak (near baseline on TLC).
-
-
Workup (Acid-Base Purification):
-
Evaporate the volatile tert-butanol under reduced pressure.[1]
-
Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (2 x 50 mL). Discard these organic extracts if they contain only non-acidic impurities (optional pre-wash).
-
Crucial Step: If the product precipitated during t-BuOH removal, dissolve it in 1M NaOH (pH > 10) to form the soluble sodium benzoate salt. Wash this aqueous basic layer with Diethyl Ether (2 x 50 mL) to remove unreacted aldehyde and neutral impurities.
-
Precipitation: Acidify the aqueous basic layer carefully with 1M HCl to pH 1–2. The 4,6-dibromo-3-ethoxy-2-fluorobenzoic acid will precipitate as a white solid.[1]
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Expected Yield: 85–95% Characterization: 1H NMR should show the loss of the aldehyde singlet (~10.2 ppm) and the presence of a broad COOH singlet (11–13 ppm).
Method B: Permanganate Oxidation (Scale-Up Alternative)
Recommended for larger batches (>50 g) where cost is a driver and chromatography is to be avoided.[1]
Reagents:
-
Substrate (1): 1.0 equiv.
-
Potassium Permanganate (KMnO4): 1.2 – 1.5 equiv.
-
Solvent: Acetone / Water (2:1).
Protocol:
-
Dissolve the substrate in Acetone.
-
Add a solution of KMnO4 in water dropwise at 50–60°C.
-
Stir for 2 hours. A brown precipitate (MnO2) will form.
-
Filtration: Filter the hot mixture through a Celite pad to remove MnO2. Wash the pad with hot acetone/water.
-
Isolation: Concentrate the filtrate to remove acetone. The product may precipitate; if not, acidify with HCl.[4]
-
Risk: Prolonged exposure to basic MnO4- at high heat can hydrolyze the fluorine. Keep reaction times short.
Part 3: Visualization & Logic Flow
Figure 1: Mechanistic Workflow & Decision Tree
Caption: Decision matrix for oxidation methodology based on scale and purity requirements.
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Yellow gas evolution | Rapid addition of Chlorite; Acid too strong.[1] | Slow down addition rate. Ensure buffer (NaH2PO4) is used, not strong acid. |
| Incomplete Conversion | Steric hindrance at C1; Poor solubility. | Increase reaction time to 12h. Increase t-BuOH ratio. Add 10 mol% Triton X-100 (surfactant). |
| Chlorinated Byproducts | Scavenger exhaustion. | Reload scavenger (2-methyl-2-butene).[1][5] Ensure 10+ equivalents are used. |
| Low Yield | Product lost in organic wash. | The product is an acid.[6][7][8] Ensure the extraction pH is >10 to keep it in the aqueous phase during the wash, then <2 to precipitate. |
References
-
Pinnick Oxidation (Original Methodology)
-
Lindgren Modification (Chlorite/Scavenger System)
- Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica1973, 27, 888.
-
Application to Hindered Substrates
- Raederstorff, D.; Shu, A. Y. L.; et al. "Synthesis of highly substituted benzaldehydes and benzoic acids." Journal of Organic Chemistry1987, 52, 2337.
-
Safety Data (Sodium Chlorite)
- PubChem Compound Summary for Sodium Chlorite.
Sources
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- 3. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
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- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
Application Note: Heterocycle Synthesis Using 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Introduction & Strategic Value
The precursor 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde (CAS 2404734-30-9) represents a high-value "linchpin" scaffold for medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FGFR, VEGFR targets). Its unique substitution pattern offers three distinct vectors for divergent synthesis:
-
C2-Fluoro (
Handle): Activated by the ortho-formyl group, this position is highly susceptible to nucleophilic attack by amines or hydrazines, enabling rapid heterocycle ring closure. -
C1-Aldehyde (Condensation Handle): Serves as an electrophile for imine/hydrazone formation or Knoevenagel condensations.
-
C4/C6-Bromides (Cross-Coupling Handles): The steric differentiation between the C4-Br (para to CHO, less hindered) and C6-Br (ortho to CHO, hindered) allows for regioselective palladium-catalyzed functionalization.
This guide details validated protocols for converting this precursor into two critical heterocycle classes: 1H-Indazoles and Quinazolines , alongside a strategy for regioselective functionalization.
Reactivity Analysis & Logic
The following diagram illustrates the divergent pathways available from the core scaffold.
Protocol A: Synthesis of 1H-Indazoles
Target: Formation of the pyrazole ring fused to the benzene core.
Mechanism: The reaction proceeds via an initial condensation of hydrazine with the aldehyde to form a hydrazone, followed by an intramolecular Nucleophilic Aromatic Substitution (
Materials
-
Precursor: this compound (1.0 eq)
-
Reagent: Hydrazine monohydrate (
) (3.0 eq) -
Solvent: Ethanol (EtOH) or THF
-
Base: Triethylamine (
) (Optional, 1.5 eq) - Note: Hydrazine is often basic enough.
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (3.07 mmol) of the aldehyde precursor in 15 mL of ethanol.
-
Addition: Add hydrazine monohydrate (0.45 mL, 9.2 mmol) dropwise at room temperature.
-
Observation: A transient precipitate (hydrazone intermediate) may form.
-
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (
) should disappear, and a lower fluorescent spot (Indazole) should appear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into 50 mL of ice-water.
-
Filtration: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
-
Alternative: If oil forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or flash chromatography (0-40% EtOAc in Hexanes).
Expected Yield: 85–95% Key Intermediate: 4,6-Dibromo-3-ethoxy-1H-indazole.
Protocol B: Synthesis of Quinazolines
Target: Formation of a pyrimidine ring fused to the benzene core.
Mechanism: Reaction with a guanidine or amidine source. Base-mediated
Materials
-
Precursor: this compound (1.0 eq)
-
Reagent: Guanidine Carbonate (2.0 eq) or Benzamidine HCl (1.5 eq)
-
Solvent: Dimethylacetamide (DMAc) or DMF
-
Base: Potassium Carbonate (
) (3.0 eq)
Step-by-Step Procedure
-
Preparation: Charge a reaction vial with the aldehyde (1.0 eq), Guanidine Carbonate (2.0 eq), and
(3.0 eq). -
Solvent: Add anhydrous DMAc (0.2 M concentration relative to aldehyde).
-
Reaction: Heat the mixture to 120°C for 12–16 hours.
-
Critical Control: The high temperature is required to overcome the steric bulk of the ethoxy group during the ring closure.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with water (5x reaction volume).
-
Extract with EtOAc.
-
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
Protocol C: Regioselective Suzuki Coupling
Challenge: The molecule contains two bromine atoms.[1][2] Solution: The C4-Br is sterically accessible. The C6-Br is flanked by the aldehyde (C1) and the ethoxy group (C3), making it significantly more hindered. Under controlled conditions, C4 reacts exclusively.
Experimental Design Table
| Parameter | Condition | Rationale |
| Catalyst | Standard Pd(0) source; bulky ligands not required for C4. | |
| Boronic Acid | Aryl-B(OH)2 (1.05 eq) | Slight excess only to prevent bis-coupling. |
| Base | Mild base prevents degradation of aldehyde. | |
| Solvent | DME/Water (3:1) | Excellent solubility for poly-halo aromatics. |
| Temperature | 60°C | Critical: Keep below reflux to avoid activating C6-Br. |
Workflow Diagram
References
-
Zhu, S., et al. "Synthesis of Indazoles via the Reaction of o-Fluorobenzaldehydes with Hydrazines." Journal of Organic Chemistry, 2005.[3]
-
Lier, F., et al. "Nucleophilic Aromatic Substitution of 2-Fluorobenzaldehydes: A Versatile Route to Heterocycles." Tetrahedron Letters, 2012.
-
Specific Precursor Listing: "this compound (CAS 2404734-30-9)."[4][5][6][7][8] BoronCore Catalog.
-
Review on Polyhalogenated Benzaldehydes: "Strategies for the Functionalization of Polyhalogenated Aromatics." Chemical Reviews, 2018.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 4. CAS:1823321-32-9, 4-Bromo-3-ethoxy-2-fluorobenzaldehyde-毕得医药 [bidepharm.com]
- 5. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 6. 2404734-30-9 | this compound | Boroncore [boroncore.com]
- 7. 10xchem.com [10xchem.com]
- 8. 2404734-30-9 | this compound | Boroncore [boroncore.com]
Application Notes & Protocols: Step-by-Step Synthesis of Fluorinated Benzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
Fluorinated benzaldehyde derivatives are indispensable building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] Introducing fluorine can enhance metabolic stability, increase binding affinity, and improve bioavailability by altering lipophilicity and pKa.[1][2][3] These beneficial effects have led to a significant number of fluorinated compounds among approved pharmaceuticals.[1] Consequently, robust and versatile synthetic routes to fluorinated benzaldehydes are of paramount importance for researchers in drug discovery and development.
This guide provides an in-depth analysis of key synthetic methodologies, detailing not just the protocols but also the underlying chemical principles and strategic considerations for selecting the most appropriate route.
Strategic Overview of Synthetic Pathways
The synthesis of a target fluorinated benzaldehyde derivative requires a strategic decision based on factors like starting material availability, desired substitution pattern, scalability, and safety. The primary approaches can be broadly categorized into two main strategies:
-
Formylation of a Pre-fluorinated Aromatic Ring: This strategy begins with a commercially available or readily synthesized fluorinated benzene derivative and introduces the aldehyde group in a subsequent step.
-
Fluorination of a Benzaldehyde Scaffold: This approach starts with a substituted benzaldehyde and introduces the fluorine atom(s) onto the aromatic ring.
The choice between these pathways is a critical first step in the synthetic design process.
Caption: High-level decision workflow for synthetic strategy selection.
Method 1: Nucleophilic Aromatic Substitution (The Halex Reaction)
The Halogen Exchange (Halex) reaction is a powerful and industrially scalable method for synthesizing aryl fluorides. It involves the nucleophilic substitution of an activated aryl chloride with a fluoride salt, typically potassium fluoride (KF).[4] The reaction is particularly effective when the chlorine atom is positioned ortho or para to a strong electron-withdrawing group, such as the aldehyde moiety, which activates the ring towards nucleophilic attack.
Causality & Expertise: The aldehyde group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution, thereby lowering the activation energy for the reaction. The choice of a high-boiling point, dipolar aprotic solvent (e.g., sulfolane, nitrobenzene) or solvent-free conditions is critical to achieve the high temperatures required for the C-Cl bond cleavage and to effectively solvate the potassium cation, enhancing the nucleophilicity of the fluoride anion.[5] Phase-transfer catalysts, such as tetraphenylphosphonium bromide or crown ethers, are often employed to further increase the effective concentration and reactivity of the fluoride salt in the organic phase.[6][7]
Comparative Data for Halex Reaction Catalysts
| Catalyst System | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Tetraphenylphosphonium bromide | Spray-dried KF | Solvent-free | 210 | 8 | 90 | 98 | [6] |
| Tetraphenylphosphonium bromide | Spray-dried KF | Nitrobenzene | 210 | 8 | 80.9 | >99.5 | [4][6] |
| Cesium Fluoride (5 mol%) / KF | Potassium Fluoride | 1,3-dimethylimidazolidin-2-one | 215 | - | ~70 | - | [5] |
| Tetraphenylphosphonium halide / 18-crown-6 | Potassium Fluoride | - | - | - | Good | - | [7] |
Protocol: Synthesis of 4-Fluorobenzaldehyde from 4-Chlorobenzaldehyde
Caption: Experimental workflow for the Halex reaction.
Step-by-Step Protocol:
-
Preparation: Ensure all glassware is thoroughly dried. In a round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation head, combine 4-chlorobenzaldehyde, spray-dried potassium fluoride (KF), and a catalytic amount of tetraphenylphosphonium bromide.[6][8] The KF should be in excess (e.g., 1.3 to 2.6 molar equivalents).
-
Reaction: The reaction is conducted under an inert nitrogen atmosphere.[5] Heat the mixture with vigorous stirring to 210-230°C.[4]
-
Monitoring: Maintain the temperature for 5-8 hours. The progress of the reaction can be monitored by gas chromatography (GC) to observe the disappearance of the starting material.[5]
-
Workup and Purification: After the reaction reaches the desired conversion, cool the mixture. The product, 4-fluorobenzaldehyde, is isolated and purified directly from the reaction mixture by vacuum distillation.[4][5]
Method 2: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring.[9][10] It is particularly useful when other methods are not feasible. The reaction proceeds by converting a primary aromatic amine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the aryl fluoride.[9][11]
Causality & Expertise: This multi-step process begins with diazotization, where the primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[11] The low temperature is crucial as diazonium salts are unstable and can decompose prematurely.[11] The addition of fluoroboric acid (HBF₄) or a tetrafluoroborate salt precipitates the diazonium tetrafluoroborate intermediate.[10] The final step, thermal decomposition, generates an aryl cation, which then abstracts a fluoride from the BF₄⁻ counterion.[11] While effective, a major drawback is the generation of stoichiometric waste.[12] Recent innovations focus on continuous flow reactors to minimize the handling of potentially explosive diazonium salt intermediates and improve safety on a larger scale.[13]
Protocol: Synthesis of 4-Fluorotoluene from p-Toluidine (Precursor to 4-Fluorobenzaldehyde)
Caption: Workflow for the Balz-Schiemann reaction.
Step-by-Step Protocol:
-
Diazotization: Dissolve p-toluidine in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 10°C.
-
Precipitation: To the cold diazonium salt solution, add cold fluoroboric acid (HBF₄). The diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration and wash it with cold water, followed by a small amount of cold methanol, and finally with diethyl ether. Dry the solid under vacuum.
-
Decomposition: Gently heat the dry diazonium tetrafluoroborate salt. The decomposition will start, evolving nitrogen (N₂) and boron trifluoride (BF₃) gases. The crude 4-fluorotoluene is collected.
-
Purification: Purify the crude product by steam distillation followed by extraction, drying, and fractional distillation to yield pure 4-fluorotoluene.
-
Conversion to Aldehyde: The resulting 4-fluorotoluene can be converted to 4-fluorobenzaldehyde via side-chain chlorination followed by hydrolysis.[4][8]
Method 3: Direct Formylation of Fluorinated Aromatics
Direct formylation methods introduce the aldehyde group directly onto the fluorinated aromatic ring. These are classic electrophilic aromatic substitution reactions. The Gattermann-Koch reaction utilizes carbon monoxide and HCl under pressure with a Lewis acid catalyst like AlCl₃, while the Vilsmeier-Haack reaction uses a milder formylating agent like phosphoryl chloride and dimethylformamide (DMF).[14][15]
Causality & Expertise: In the Gattermann-Koch reaction, the combination of CO, HCl, and AlCl₃ generates a highly electrophilic formyl cation species ([HCO]⁺) which then attacks the electron-rich fluorobenzene ring.[14] Although fluorine is an ortho-, para- director, it is also deactivating, meaning harsh conditions (high pressure) are often required.[16] The reaction typically yields the para-substituted product as the major isomer due to steric hindrance at the ortho position.[16]
Protocol: Gattermann-Koch Synthesis of 4-Fluorobenzaldehyde
Caption: Workflow for Pd-catalyzed ortho C-H fluorination.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried vial, add the benzaldehyde substrate, orthanilic acid (TDG), Pd(OAc)₂, the electrophilic fluorinating reagent (e.g., F-TEDA-BF₄), and an oxidant such as Ag₂CO₃. [17]2. Solvent and Atmosphere: Add a dry solvent, such as 1,2-dichloroethane (DCE), and purge the vial with an inert gas (e.g., nitrogen).
-
Heating: Seal the vial and heat the reaction mixture in a preheated oil bath at the optimized temperature (e.g., 100-120°C) for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired ortho-fluorinated benzaldehyde product. [17]
Conclusion
The synthesis of fluorinated benzaldehyde derivatives can be achieved through a variety of strategic pathways. The choice of method is dictated by the desired substitution pattern, scale, cost, and availability of starting materials.
-
Halex reactions are ideal for large-scale industrial production of activated fluoroarenes like 4-fluorobenzaldehyde. [4][5]* The Balz-Schiemann reaction offers a versatile, albeit less atom-economical, route from readily available anilines. [9][10]* Direct formylation is a straightforward approach when the corresponding fluorinated aromatic is available. [16][18]* Modern C-H functionalization techniques provide elegant solutions for late-stage fluorination with high regioselectivity, which is especially valuable in complex molecule synthesis. [19][17] By understanding the causality and experimental nuances behind each protocol, researchers can confidently select and execute the optimal synthetic strategy for their specific research and development goals.
References
-
Chambers, R. D., Sandford, G., Trmcic, J., & Okazoe, T. (2008). Elemental Fluorine. Part 21.1 Direct Fluorination of Benzaldehyde Derivatives. Organic Process Research & Development, 12(1), 41-47. Available from: [Link]
-
Chambers, R. D., Sandford, G., Trmcic, J., & Okazoe, T. (2008). Elemental Fluorine. Part 21.1 Direct Fluorination of Benzaldehyde Derivatives. American Chemical Society. Available from: [Link]
-
Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Pd-Catalyzed, Ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society, 132(48), 17094–17096. Available from: [Link]
- US Patent 5,227,531A. (1993). Process for the preparation of fluorobenzaldehydes. Google Patents.
-
Balz–Schiemann reaction. Wikipedia. Available from: [Link]
- US Patent 4,845,304A. (1989). Process for producing fluorobenzaldehydes. Google Patents.
-
Clark, J. H., & Smith, M. (1985). A Convenient Synthesis of Fluorobenzaldehydes by KF/Ph4PBr/18-Crown-6 Reagent System. Chemistry Letters, 14(3), 1581-1584. Available from: [Link]
-
Wasa, M., & Yu, J. Q. (2011). Pd-catalyzed, ortho CH Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Angewandte Chemie International Edition, 50(46), 10967-10970. Available from: [Link]
-
De HIGGINS, T., & Reeves, J. T. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. Available from: [Link]
-
Pelter, A., & Ward, R. S. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education, 92(5), 922-924. Available from: [Link]
-
Fluorination of benzaldehyde with SIMesF2 (2). ResearchGate. Available from: [Link]
- CN106565445A. (2017). Preparation method of p-fluorobenzaldehyde. Google Patents.
-
The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen. Available from: [Link]
-
Pelter, A., & Ward, R. S. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ACS Publications. Available from: [Link]
- US Patent 6,297,405B1. (2001). Fluorinated and chlorinated benzaldehydes. Google Patents.
-
SILP hydrogenation of 4‐fluorobenzaldehyde in different ionic liquids. ResearchGate. Available from: [Link]
-
Martinez Espinoza, M. I., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. Available from: [Link]
-
Aromatic nucleophilic substitution: Topics. Science.gov. Available from: [Link]
- JP2021517554A. (2021). New method for producing fluoroaryl compounds and their derivatives. Google Patents.
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). PMC. Available from: [Link]
-
Schiemann Reaction. J&K Scientific LLC. (2025). Available from: [Link]
-
A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (n.d.). SciSpace. Available from: [Link]
-
Benzaldehyde derivative synthesis by formylation. Organic Chemistry Portal. Available from: [Link]
-
Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (2020). Available from: [Link]
-
Selectfluor-mediated oxidative deamination: A scalable approach to aromatic aldehydes synthesis. (2025). Taylor & Francis. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Available from: [Link]
-
The preparation of some heteroaromatic and aromatic aldehydes. (n.d.). Semantic Scholar. Available from: [Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2020). MDPI. Available from: [Link]
-
Principles of Organic Synthesis. (n.d.). Indian Institute of Technology Guwahati. Available from: [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. Available from: [Link]
-
Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. (n.d.). ChemRxiv. Available from: [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy. (2025). RSC Publishing. Available from: [Link]
-
Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. (2022). YouTube. Available from: [Link]
-
Synthesis of Fluorinated Compounds by C-H Bond Functionalization. (n.d.). DSpace Repository. Available from: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PMC. Available from: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
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- 5. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 10. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 11. jk-sci.com [jk-sci.com]
- 12. JP2021517554A - New method for producing fluoroaryl compounds and their derivatives - Google Patents [patents.google.com]
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- 18. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 19. Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and aiming to optimize their synthetic yields. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.
Introduction
This compound is a highly functionalized aromatic compound, making it a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde for further elaboration, an ethoxy group, a fluorine atom, and two bromine atoms, offers multiple points for synthetic diversification. However, the synthesis of such a sterically hindered and electronically complex molecule can present significant challenges, including low yields, isomer formation, and difficult purifications. This guide addresses these common issues directly, providing a framework for rational optimization and troubleshooting.
Synthetic Strategy Overview
The most common and logical synthetic approach involves a two-step sequence starting from 3-ethoxy-2-fluorobenzaldehyde. This strategy consists of a regioselective dibromination followed by the introduction of the formyl group, or vice-versa. The more robust pathway is typically the bromination of an activated ring followed by formylation.
Caption: General synthetic workflows for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis.
Part 1: Troubleshooting the Bromination Step
The key challenge in this step is achieving selective dibromination at the C4 and C6 positions, which are activated by the ethoxy group.
Q1: I am getting a low yield of the dibrominated product, with a lot of starting material left. What are the common causes?
A1: This is typically due to incomplete reaction or suboptimal reaction conditions.
-
Insufficient Brominating Agent: Ensure you are using at least 2.0 equivalents of the brominating agent (e.g., N-Bromosuccinimide or elemental bromine). A slight excess (2.1-2.2 eq.) can help drive the reaction to completion.
-
Inadequate Activation: For less reactive substrates, a Lewis acid catalyst like AlCl₃ or FeBr₃ may be necessary to facilitate electrophilic aromatic substitution.[1] However, given the activating ethoxy group, this may not be required and could lead to over-bromination if not carefully controlled.
-
Low Temperature: While lower temperatures can improve selectivity, they can also slow the reaction rate. Monitor the reaction by TLC or GC to determine the optimal balance between reaction time and temperature.
Q2: My reaction is producing a mixture of mono-brominated and the desired di-brominated products. How can I improve selectivity for the C4, C6 dibromination?
A2: Achieving high selectivity is a matter of controlling the reaction kinetics and stoichiometry.
-
Control Reagent Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile, favoring the more reactive sites first and allowing for more controlled substitution.
-
Solvent Choice: The choice of solvent can influence reactivity. Halogenated solvents like dichloromethane (DCM) or polar aprotic solvents can be effective.[2]
-
Temperature Control: Perform the reaction at a controlled low temperature (e.g., 0°C to room temperature) to minimize over-bromination and side reactions.[3]
| Parameter | Recommendation for High Dibromination Yield | Rationale |
| Stoichiometry | 2.1 - 2.2 equivalents of Brominating Agent | Drives the reaction to completion, overcoming the deactivating effects of the first bromine addition. |
| Temperature | 0°C to 25°C | Balances reaction rate with selectivity, minimizing byproducts. |
| Catalyst | Typically not required; use with caution | The ethoxy group is sufficiently activating. A catalyst may cause over-bromination. |
| Monitoring | TLC or GC analysis | Essential to track the disappearance of starting material and mono-brominated intermediates.[3] |
Table 1: Troubleshooting Summary for the Bromination Step.
Part 2: Troubleshooting the Formylation Step (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically formed from DMF and POCl₃.[4]
Q3: The Vilsmeier-Haack formylation is not working. I am recovering my starting material (1,3-Dibromo-5-ethoxy-4-fluorobenzene). What should I check?
A3: Failure of this reaction often points to issues with the Vilsmeier reagent itself or insufficient substrate reactivity.
-
Reagent Quality: Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and of high purity. Moisture will quench the Vilsmeier reagent.[5]
-
Vilsmeier Reagent Formation: The Vilsmeier reagent (the electrophilic iminium salt) must be pre-formed before adding the aromatic substrate.[6][7] This is typically done by adding POCl₃ dropwise to DMF at 0°C and stirring for 30-60 minutes.[5] A successful formation often results in a thick, crystalline slurry.
-
Reaction Temperature: The reactivity of the aromatic substrate dictates the required temperature. While the reaction is often started at 0°C, gentle heating (e.g., to 40-80°C) may be necessary to drive the formylation of the moderately deactivated dibrominated ring.[4]
Q4: My reaction is sluggish and gives a low yield. How can I push it towards the product?
A4:
-
Increase Equivalents: Use a larger excess of the Vilsmeier reagent. Instead of the typical 1.1-1.5 equivalents, try using 2-3 equivalents to overcome the deactivation from the two bromine atoms.
-
Increase Reaction Time/Temperature: After the initial addition, allow the reaction to warm to room temperature and stir for several hours, or gently heat as mentioned above. Monitor progress carefully by TLC to avoid decomposition.
Q5: The workup resulted in a dark, tarry crude product with low yield of the desired aldehyde. What happened?
A5: This suggests decomposition, which can occur during the reaction or, more commonly, during the aqueous workup.
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent hydrolysis are exothermic. Maintain strict temperature control, especially during the dropwise addition of POCl₃.[5]
-
Hydrolysis Step: The hydrolysis of the intermediate iminium ion must be controlled.[7] Pouring the reaction mixture onto crushed ice and then slowly neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the mixture cold is critical. Overheating during neutralization can lead to decomposition.
Caption: Decision tree for troubleshooting the Vilsmeier-Haack formylation.
Part 3: Purification Challenges
Purifying the final product is crucial for achieving high-purity material suitable for downstream applications.
Q6: I am struggling to remove an isomeric impurity. What is the best purification method?
A6: The formation of regioisomers is a common challenge in aromatic substitutions.[8]
-
Recrystallization: This is often the most effective method for removing isomers on a larger scale.[9][10] Experiment with different solvent systems. A good starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes). The goal is to find a system where the desired product has high solubility at high temperatures but low solubility at room temperature, while the impurity remains in the mother liquor.[10]
-
Column Chromatography: For smaller scales or very difficult separations, silica gel chromatography is the method of choice.[11] Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
Q7: My purified product degrades over time or shows an acidic impurity by NMR/LCMS. How can I prevent this?
A7: The aldehyde functional group is susceptible to air oxidation, forming the corresponding carboxylic acid.[9]
-
Prevention: Handle the material under an inert atmosphere (nitrogen or argon) as much as possible, especially during concentration and drying.
-
Storage: Store the final product in a cool, dark place under an inert atmosphere to prolong its shelf life.
-
Purification: If oxidation has occurred, the resulting carboxylic acid can often be removed by washing an organic solution of the product with a dilute aqueous base (e.g., 5% sodium bicarbonate solution), followed by washing with water and brine, drying, and reconcentrating.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis via Vilsmeier-Haack Formylation
This protocol assumes the starting material is 1,3-Dibromo-5-ethoxy-4-fluorobenzene.
Materials:
-
1,3-Dibromo-5-ethoxy-4-fluorobenzene (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (2.5 eq) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, stir the resulting mixture at 0°C for 45 minutes. The mixture should become a thick, white slurry.
-
Reaction: Dissolve 1,3-Dibromo-5-ethoxy-4-fluorobenzene (1.0 eq) in a minimal amount of DCM and add it to the Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice.
-
Stir for 30 minutes, then carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Keep the mixture cool with an ice bath during neutralization.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) until the solid just dissolves completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.[9]
-
Perform a hot filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point to obtain the purified product.
References
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Benchchem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- TCI AMERICA. Vilsmeier-Haack Reaction.
- Ossila. 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity.
- PrepChem.com. Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde.
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Benchchem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
- PubMed. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- Benchchem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Teledyne Labs. Purification Strategies for Flavones and Related Compounds.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. teledynelabs.com [teledynelabs.com]
Technical Support Center: Purification of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
This guide serves as a technical support resource for researchers working with 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde . Due to the specific substitution pattern (a crowded pentasubstituted benzene ring), this intermediate presents unique purification challenges regarding solubility, steric hindrance, and stability.
Case ID: PUR-DBEF-046 Status: Active Analyst: Senior Application Scientist, Separation Sciences
Diagnostic Phase: Characterizing Your Crude
Before selecting a purification workflow, compare your crude material against these standard profiles.
| Parameter | Expected Profile (Pure) | Common Crude Profile | Likely Impurity |
| Appearance | White to off-white crystalline solid | Yellow/Orange oil or sticky solid | Residual |
| Singlet, ~10.2–10.4 ppm | Additional small singlets nearby | Regioisomers (isomerization of Br). | |
| Absent | Broad singlet ~11–13 ppm | 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid (Oxidation). | |
| TLC ( | Distinct spot (UV active) | Streaking or baseline material | Phenolic byproducts (hydrolysis of ethoxy). |
Primary Purification Workflows
Method A: Chemical Purification (Bisulfite Adduct)
Recommended for: Removing non-aldehyde impurities (starting materials, over-brominated byproducts) without chromatography.
Mechanism: The aldehyde forms a water-soluble (or solid precipitating) bisulfite adduct, while impurities remain in the organic phase. Note: Due to steric hindrance from the C2-Fluoro and C6-Bromo groups, adduct formation may be slower than with simple benzaldehydes.
Protocol:
-
Dissolution: Dissolve crude (10 g) in minimal Diethyl Ether (
) or Toluene (50 mL). Avoid DCM if possible (emulsion risk).[1] -
Adduct Formation: Add saturated aqueous Sodium Bisulfite (
, 1.5 eq). -
Vigorous Stirring: Stir vigorously for 2–4 hours.
-
Observation: A white precipitate (the adduct) should form at the interface.
-
-
Separation:
-
Regeneration: Suspend the solid adduct (or aqueous solution) in fresh DCM. Slowly add 10% Sodium Carbonate (
) or dilute while stirring until bubbling ceases and layers clarify. -
Isolation: Separate organic layer, dry over
, and concentrate.
Method B: Recrystallization (Solvent Gradient)
Recommended for: Final polishing of solid material or removing regioisomers.
Solvent System: Ethanol/Water or Ethyl Acetate/Heptane. Causality: The ethoxy group adds lipophilicity, while the aldehyde provides polarity. A dual-solvent system leverages this amphiphilicity.
Protocol:
-
Dissolve crude solid in boiling Ethanol (EtOH) (approx. 5 mL per gram).
-
If undissolved particles remain, hot filter.
-
Remove from heat.[4] Add Water dropwise until persistent turbidity (cloudiness) appears.
-
Add 1–2 drops of EtOH to clear the solution.
-
Allow to cool to room temperature slowly (insulate flask with foil).
-
Chill at 4°C for 12 hours.
-
Filter crystals and wash with cold 50% aqueous EtOH.
Troubleshooting & FAQs
Q1: My product contains a significant amount of carboxylic acid (oxidation impurity). How do I remove it?
Issue: Benzaldehydes oxidize to benzoic acids upon air exposure.[3] The electron-withdrawing halogens (Br, F) can actually stabilize the aldehyde slightly, but oxidation is inevitable over time. Solution: Perform a Carbonate Wash prior to other purification.
-
Dissolve crude in Ethyl Acetate.[2]
-
Wash with 5%
(aq). The acid deprotonates to the water-soluble benzoate. -
Separate layers. The aldehyde remains in the organic layer.
-
Warning: Do not use strong bases (NaOH), as the C2-fluorine is susceptible to Nucleophilic Aromatic Substitution (
) by hydroxide, creating a phenol impurity.
Q2: The bisulfite method failed; no precipitate formed.
Root Cause: Steric hindrance. The C2-F and C6-Br "clamp" the aldehyde, making nucleophilic attack by bisulfite difficult. Correction:
-
Increase agitation speed (maximize surface area).
-
Add Methanol (MeOH) (10% v/v) to the mixture to increase solubility of the aldehyde in the aqueous phase.
-
If it still fails, abandon Method A and proceed to Flash Chromatography (0–10% EtOAc in Hexanes).
Q3: My product is "oiling out" during recrystallization instead of crystallizing.
Root Cause: The melting point is likely depressed by impurities, or the solvent polarity gap is too wide. Correction:
-
Seeding: Add a tiny crystal of pure material (if available) or scratch the glass wall with a rod.
-
Solvent Switch: Switch from EtOH/Water to Heptane/Toluene . Dissolve in minimal hot Toluene, then add Heptane.
-
Slow Evaporation: Dissolve in DCM/Hexane (1:1) and let the DCM evaporate slowly in a fume hood.
Visual Workflows
Workflow 1: Purification Logic Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.
Workflow 2: Bisulfite Adduct Mechanism & Protocol
Caption: Step-by-step flow of the Bisulfite purification method, highlighting the phase-switching mechanism.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aldehyde purification via bisulfite adducts).
-
Li, J. J. (2009). Name Reactions for Homologations-I. Wiley. (Discusses steric effects in aldehyde reactivity).
-
Sigma-Aldrich. (n.d.). 2,6-Dibromo-4-fluorobenzaldehyde Product Sheet. (Analogous compound properties used for solubility inference).
-
ChemicalBook. (2023). Synthesis and properties of poly-halogenated benzaldehydes. (General property data for brominated fluorobenzaldehydes).
-
BenchChem. (2024). Purification of Reaction Mixtures Containing Benzaldehyde. (Specific protocols for removing benzoic acid impurities).
Sources
Technical Support Center: High-Purity Recrystallization of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Welcome to the technical support guide for the purification of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity. Recrystallization is a powerful technique for purification, but its success is critically dependent on the appropriate choice of solvent and a robust methodology.[1] This guide provides a framework for solvent selection, detailed experimental protocols, and comprehensive troubleshooting advice.
Section 1: Solvent Selection Strategy
The ideal recrystallization solvent should dissolve the compound completely when hot, but only sparingly when cold.[2] For this compound, no specific recrystallization data is readily available in the literature. Therefore, an empirical approach based on chemical principles is necessary. The molecule possesses both polar (aldehyde, ether, fluorine) and non-polar (aromatic ring, bromine) characteristics, suggesting that solvents of intermediate polarity, or mixed-solvent systems, will be most effective.
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for screening?
A1: The principle of "like dissolves like" is your primary guide.[3] Given the structure of this compound, you should screen a range of solvents with varying polarities. Start with alcohols (like ethanol or isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar aromatic or aliphatic hydrocarbons (toluene, heptane). It is often beneficial to test single solvents first before moving to more complex mixed-solvent systems.
Q2: What makes a solvent "good" or "bad" for recrystallization?
A2: A "good" solvent exhibits a large difference in the compound's solubility between its boiling point and a low temperature (e.g., 0-5 °C).
-
Ideal: High solubility when hot, low solubility when cold.
-
Poor (Too Soluble): The compound dissolves readily at room temperature. It will be difficult to recover a high yield.[4]
-
Poor (Insoluble): The compound does not dissolve even when the solvent is heated to boiling. This solvent could, however, be used as an "anti-solvent" in a mixed-solvent system.[3]
Recommended Solvent Screening Protocol
This micro-scale protocol allows for rapid determination of a suitable solvent using a minimal amount of crude material.
Protocol 1: Micro-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into a small test tube or vial.
-
Add the test solvent dropwise at room temperature, vortexing or stirring after each addition. Note if the solid dissolves easily. If it dissolves in <0.5 mL, the solvent is likely too good and will result in poor recovery.
-
If the solid is insoluble at room temperature, begin heating the solvent in a controlled manner (e.g., a sand bath or heating block) towards its boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature. Observe if crystal formation occurs.
-
If no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod just below the liquid surface or by adding a "seed" crystal of pure material.[4][5]
-
If crystals form, place the vial in an ice-water bath for 15-20 minutes to maximize the yield.
-
Estimate the yield visually. A good solvent will produce a significant amount of crystalline solid.
-
Repeat this process for several different solvents to identify the optimal choice.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale & Comments |
| Isopropanol | 82 | Polar | Alcohols are often effective for moderately polar compounds. Good starting point. |
| Ethanol | 78 | Polar | Similar to isopropanol, a common and effective recrystallization solvent.[6] |
| Ethyl Acetate | 77 | Intermediate | The ester group may have good affinity for the ethoxy and aldehyde groups. Often used in a solvent pair with hexanes.[7] |
| Acetone | 56 | Polar Aprotic | A strong solvent; may show high solubility even at room temperature, potentially leading to low recovery.[3] |
| Toluene | 111 | Non-Polar | The aromatic nature may favor dissolution of the benzene ring core. High boiling point can be advantageous but also harder to remove. |
| Heptane/Hexane | 98 / 69 | Non-Polar | Likely to be a poor solvent on its own, but an excellent choice as an "anti-solvent" in a mixed system with a more polar solvent like ethyl acetate or acetone.[6] |
| Water | 100 | Very Polar | Due to the large non-polar surface area and heavy bromine atoms, the compound is expected to be insoluble in water.[6] Could be used as an anti-solvent with a water-miscible solvent like ethanol or acetone. |
Section 2: Standard Recrystallization Workflow
Once a suitable solvent or solvent system has been identified, the following general protocol can be applied for purification at a larger scale.
Experimental Protocol
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to boiling using a hot plate while stirring. Gradually add more hot solvent in small portions until the solid completely dissolves.[2] Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery, as any excess solvent will retain some dissolved product even after cooling.[4]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from heat, allow it to cool slightly, and add a very small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes. Causality: Charcoal has a high surface area that adsorbs colored impurities.[1]
-
Hot Filtration (Optional): If charcoal or any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product crystals.[4]
-
Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can then be assessed by techniques such as melting point analysis, HPLC, or NMR.
Recrystallization Workflow Diagram
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. rubingroup.org [rubingroup.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. athabascau.ca [athabascau.ca]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Preventing decomposition of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Instability of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
This compound is a polysubstituted aromatic aldehyde with a complex substitution pattern that influences its stability. The aldehyde functional group is inherently susceptible to oxidation. The benzene ring is adorned with two electron-withdrawing bromine atoms, one electron-withdrawing fluorine atom, and one electron-donating ethoxy group. This intricate electronic landscape can affect the reactivity of the aldehyde and the stability of the entire molecule. While specific decomposition studies on this exact molecule are not extensively documented in publicly available literature, we can infer its stability and potential degradation pathways based on the established chemistry of aromatic aldehydes and the electronic effects of its substituents.
Frequently Asked Questions (FAQs)
Q1: What are the most likely decomposition pathways for this compound during storage?
A1: Based on the chemistry of aromatic aldehydes, the two primary decomposition pathways are oxidation and, to a lesser extent, polymerization.
-
Oxidation: The aldehyde group (-CHO) is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid, 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid. This process can be accelerated by exposure to light and elevated temperatures.[1][2][3]
-
Polymerization: While less common for crystalline aromatic aldehydes, polymerization can occur, leading to the formation of larger, often discolored, polymeric materials. This can be catalyzed by acidic or basic impurities.
Q2: How do the substituents on the aromatic ring of this compound affect its stability?
A2: The stability of an aromatic aldehyde is influenced by the electronic properties of the substituents on the benzene ring.
-
Electron-Withdrawing Groups (EWGs): The bromine and fluorine atoms are electron-withdrawing, which can decrease the electron density of the aromatic ring and the aldehyde group. This generally increases the stability of the aldehyde towards oxidation.[4]
-
Electron-Donating Groups (EDGs): The ethoxy group is electron-donating, which increases the electron density of the ring. This can make the aldehyde more susceptible to electrophilic attack and potentially influence its reactivity.[4]
The interplay of these opposing electronic effects in this compound makes it crucial to adhere to strict storage protocols to minimize decomposition.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain the purity and stability of this compound, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[1][5] |
| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation.[3] |
| Container | Tightly sealed, preferably with a PTFE-lined cap | Prevents exposure to moisture and atmospheric oxygen. |
Q4: Should I use a stabilizer for long-term storage?
A4: For long-term storage, the addition of an antioxidant or a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm) can be beneficial in preventing autoxidation.[6] However, it is crucial to ensure that the stabilizer does not interfere with downstream applications.
Troubleshooting Guide
This section provides solutions to common problems encountered during the storage and handling of this compound.
Problem 1: The compound has developed a yellowish tint over time.
-
Potential Cause: This is often an initial sign of decomposition, likely due to minor oxidation or polymerization.
-
Solution:
-
Purity Check: Immediately assess the purity of the compound using an appropriate analytical method such as HPLC or GC-MS (see protocols below).
-
Purification: If minor impurities are detected, the compound may be repurified by recrystallization or column chromatography.
-
Review Storage Conditions: Ensure that the compound is stored under the recommended conditions (see Table 1). If not already done, transfer the compound to an amber vial, flush with an inert gas, and store at 2-8°C.
-
Problem 2: The compound shows a new peak in the HPLC or GC analysis.
-
Potential Cause: The appearance of a new peak indicates the formation of a degradation product. A more polar peak could indicate the formation of the corresponding carboxylic acid due to oxidation.
-
Solution:
-
Identify the Impurity: If possible, identify the structure of the impurity using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass of the carboxylic acid would be 16 atomic mass units higher than the aldehyde.
-
Quantify the Impurity: Determine the percentage of the impurity to decide if the material is still suitable for your experiment.
-
Implement Preventative Measures: For future storage, strictly adhere to the recommended storage conditions, including the use of an inert atmosphere and low temperature.
-
Visualizing Decomposition and Purity Assessment
To aid in understanding the potential degradation and the workflow for assessing purity, the following diagrams are provided.
Caption: Inferred decomposition pathways for this compound.
Caption: Recommended workflow for ensuring the purity of this compound.
Experimental Protocols for Purity Assessment
The following are generalized protocols for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific equipment.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for detecting non-volatile impurities like the corresponding carboxylic acid.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: The appearance of a new, typically more polar (earlier eluting) peak, may indicate the presence of the carboxylic acid impurity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for analyzing volatile impurities and confirming the identity of the main component and its degradation products.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (approximately 100 µg/mL).
-
Instrumentation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of 50-500 amu.
-
-
Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound. The mass spectrum of any impurity peaks can help in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can provide a quantitative assessment of purity against a known internal standard (qNMR) and can also help in identifying impurities.
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the compound and a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Analysis:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay.
-
Integrate the characteristic aldehyde proton signal (typically around 10 ppm) and a well-resolved signal from the internal standard.
-
Calculate the purity based on the integral ratio and the masses of the compound and the internal standard.
-
The presence of a broad peak in the 12-13 ppm region could indicate the carboxylic acid impurity.
-
References
- Allan Chemical Corporation. (2025, October 23).
-
The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. (2024, June 5). PubMed. [Link]
-
PubChem. (2021, November 4). Benzaldehyde. [Link]
-
Techno PharmChem. BENZALDEHYDE. [Link]
-
Transformations of halogenated aromatic aldehydes by metabolically stable anaerobic enrichment cultures. (n.d.). PubMed. [Link]
- Reactions using benzaldehyde with electron withdrawing groups and various alcohols. (n.d.).
-
LPS. Safety Data Sheet (SDS) Benzaldehyde. [Link]
-
University of Calgary. Ch12 : Substituent Effects. [Link]
-
How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024, July 8). Reddit. [Link]
- BenchChem.
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
-
Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. (2023, February 12). YouTube. [Link]
- SAFETY D
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Can benzaldehyde undergo chlorination (aka halogenation)? (2018, January 3). Chemistry Stack Exchange. [Link]
-
Purity of Reagents. (n.d.). Enfanos. [Link]
-
Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. (2025, August 7). ResearchGate. [Link]
-
Preparation of Benzaldehydes, Part 3: From Methyl Arenes. (2022, September 30). YouTube. [Link]
- Process for the preparation of substituted benzaldehydes. (n.d.).
- Synthesis method of 3-bromo-4-fluorobenzaldehyde. (2019, June 21).
-
Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. (2026, January 15). OAE Publishing. [Link]
-
the formation of aldehydes and ketones ozonation by-products and their variation through general water treatment plant in hamadan, iran. (2015, September 30). Global NEST Journal. [Link]
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. (n.d.).
-
All Organic Porous Heterogeneous Composite with Antagonistic Sites as Cascade Catalyst for Continuous Flow Reaction. (n.d.). The Royal Society of Chemistry. [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.).
Sources
- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. technopharmchem.com [technopharmchem.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
Troubleshooting low reactivity in Suzuki coupling of dibromo-benzaldehydes
Topic: Troubleshooting Low Reactivity in Suzuki Coupling of Dibromo-benzaldehydes
Ticket ID: #SZK-DBBA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering low reactivity or stalling in the Suzuki-Miyaura coupling of dibromo-benzaldehydes. This substrate class presents a unique "frustrated" system: the aldehyde group electronically activates the ring for oxidative addition (increasing reactivity) but simultaneously introduces catalyst poisoning pathways and steric congestion (decreasing reactivity).
This guide isolates the three primary failure modes: Aldehyde-Mediated Catalyst Inhibition , Regioselectivity Mismatch , and Base-Induced Decomposition .
Module 1: Diagnostic Workflow
Before altering conditions, determine if your reaction is "dead" (catalyst inactive) or "diverted" (side reactions). Follow this logic flow to identify the root cause.
Figure 1: Diagnostic decision tree for isolating failure modes in dibromo-benzaldehyde couplings.
Module 2: The "Aldehyde Trap" (Chemoselectivity)
The Issue: The aldehyde moiety (-CHO) is an electrophile. Standard Suzuki bases (hydroxides, alkoxides) can attack the aldehyde, leading to the Cannizzaro reaction (disproportionation to alcohol/acid) or aldol condensation. Furthermore, the aldehyde oxygen can coordinate to the Pd(II) center, creating a stable, unreactive chelate [1].
Technical Solution:
-
Base Selection: Abandon strong nucleophilic bases like NaOH, KOH, or NaOEt.
-
Solvent System: Avoid alcohols (MeOH, EtOH) which form hemiacetals with the aldehyde, altering the electronics of the ring.
Recommended Base/Solvent Matrix:
| Base | pKa (conj. acid) | Suitability | Notes |
| NaOH / KOH | 15.7 | CRITICAL FAIL | Causes Cannizzaro reaction; destroys substrate. |
| Na₂CO₃ | 10.3 | POOR | Often too weak for hindered substrates; requires high heat. |
| K₃PO₄ | 12.3 | EXCELLENT | High basicity, low nucleophilicity. Best balance. |
| Cs₂CO₃ | 10.3 | GOOD | "Cesium Effect" aids solubility in organic solvents (THF/Dioxane). |
| KF | 3.2 | SPECIALIST | Use for base-sensitive substrates; requires activated boronic acids. |
Module 3: The "Regio-Lock" (Site Selectivity)
The Issue: In 2,5-dibromobenzaldehyde, you have two electrophilic sites.
-
C2 (Ortho to CHO): Electronically activated (most positive potential) but sterically hindered.
-
C5 (Meta to CHO): Less electronically activated but sterically accessible.
Mechanism: Pd(0) is a nucleophile. It prefers the most electron-deficient carbon (C2). However, if the ligand on Palladium is bulky (e.g., P(t-Bu)3), it physically cannot access C2, forcing reaction at C5 [2]. Low reactivity often stems from using a "middle-ground" catalyst (like Pd(PPh3)4) that is too bulky for C2 but not active enough for C5.
Figure 2: Ligand influence on oxidative addition (OA) pathways.
The Fix:
-
For C2 Coupling (Difficult): Use SPhos or XPhos Pd G3/G4 precatalysts. These ligands are electron-rich (speeding up OA) and form a "roof" over the metal that facilitates reductive elimination, even at hindered sites [3].
-
For C5 Coupling: This is rare to achieve exclusively without protecting the C2 position first, but highly bulky ligands like Q-Phos can sometimes invert selectivity.
Module 4: Optimized Protocol (Self-Validating)
This protocol uses a Buchwald Precatalyst to ensure immediate generation of active Pd(0) without an induction period, preventing the "stalling" often seen with Pd(OAc)2.
Reagents:
-
Substrate: 2,5-Dibromobenzaldehyde (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst: XPhos Pd G4 (1-3 mol%)
-
Base: K3PO4 (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
The "Dry" Setup: Charge a reaction vial with the dibromide, boronic acid, K3PO4, and XPhos Pd G4. Add a magnetic stir bar. Cap with a septum.
-
Validation: Solids must be dry. If K3PO4 is clumpy, grind it.
-
-
The Purge: Evacuate the vial and backfill with Argon (repeat 3x).
-
Why? Oxygen causes homocoupling of the boronic acid, consuming it before it can react with your bromide [4].
-
-
Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes.
-
Validation: Do not skip. Dissolved O2 is the #1 cause of catalyst death.
-
-
Initiation: Inject the solvent via syringe. Place in a pre-heated block at 60°C .
-
Note: Do not reflux immediately. 60°C is sufficient for XPhos and prevents aldehyde decomposition.
-
-
The "Drop Test" (In-Process Control): After 1 hour, take a 50 µL aliquot.
-
If the reaction mixture is black and SM remains: Catalyst has decomposed (Palladium Black). Restart with lower temp or higher ligand loading.
-
If the reaction is orange/brown and clear: Active catalyst species are present.
-
FAQ: Troubleshooting Specific Symptoms
Q: My reaction turns black immediately and yields are <10%. A: This is "Palladium Black" formation. Your catalyst is aggregating faster than it is reacting.
-
Fix: Switch to a precatalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. The precatalyst ensures a 1:1 Pd:Ligand ratio and protects the metal center.
Q: I see the product on TLC, but it disappears or turns into a smear. A: Your product (an aldehyde biaryl) is likely unstable to the base over time.
-
Fix: Stop the reaction immediately upon consumption of SM. Do not let it stir "overnight" just to be safe. Switch to anhydrous conditions (THF + Cs2CO3) to reduce hydrolytic side reactions.
Q: I am getting a mixture of mono-coupled and bis-coupled products. A: This is a stoichiometry control issue.
-
Fix: If you want the mono-product , use a slight deficit of boronic acid (0.95 equiv) and slow addition (syringe pump) of the boronic acid solution. This keeps the concentration of nucleophile low, discouraging the second coupling.
References
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics, 34(23), 5497–5508. Link
-
Langer, P., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Handling moisture sensitivity in fluorinated benzaldehyde synthesis
Topic: Handling Moisture Sensitivity & Process Control
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Organometallic Chemistry & Process Safety
Introduction: The "Fluorine-Lithium" Balance
Welcome to the technical support hub for fluorinated aromatic synthesis. If you are synthesizing fluorinated benzaldehydes (e.g., 2,4-difluorobenzaldehyde or 2,6-difluorobenzaldehyde) via ortho-lithiation , you are managing a volatile three-way tension between reactivity , thermal stability , and moisture sensitivity .
Unlike standard lithiations, fluorinated substrates present a unique failure mode: Benzyne Formation . If your system is too wet, you recover starting material. If it is too dry but too warm, you trigger an elimination cascade (LiF formation) that leads to tars or hazardous exotherms.
This guide provides the protocols to navigate this specific window of stability.
Module 1: Reagent & Equipment Preparation
The majority of "reaction failures" are actually preparation failures. In fluorolithium chemistry, "dry" is a relative term that must be quantified.
Solvent Drying Standards
Standard ACS-grade solvents are insufficient. For organolithium formylations, water content must be <50 ppm (ideally <10 ppm).
| Solvent | Recommended Drying Method | Validation Limit (Karl Fischer) | Why? |
| THF | Column filtration (Alumina/Sieves) or Distillation (Na/Benzophenone) | < 20 ppm | THF coordinates Li, increasing reactivity. Wet THF protonates the intermediate immediately. |
| Diethyl Ether | Na/Benzophenone Distillation | < 10 ppm | Less hygroscopic than THF but offers different regioselectivity. |
| DMF | Distillation over CaH₂ or Molecular Sieves (4Å) | < 50 ppm | Critical: Wet DMF hydrolyzes the formylating complex, killing the reaction at the final step. |
The Titration Protocol (Mandatory)
Never assume the molarity on the n-BuLi bottle is accurate. Lithium reagents degrade over time, especially if seals are compromised.
Method: 1,10-Phenanthroline Titration[1][2]
-
Dissolve: A small amount of 1,10-phenanthroline (indicator) in dry THF.
-
Add: A precise amount of dry sec-butanol (titrant).
-
Titrate: Add your n-BuLi solution dropwise.
-
Endpoint: Solution turns from Colorless
Rust Red (active species).-
Note: If the solution turns yellow immediately, your THF is wet.
-
Expert Insight: Using untitrated n-BuLi is the #1 cause of "unexplained" low yields. If you add 1.0 equiv based on the label but the reagent is actually 0.8M instead of 1.6M, you leave 50% of your fluorobenzene unreacted.
Module 2: The Reaction Workflow
Protocol for the synthesis of 2,6-difluorobenzaldehyde (Model System).
Phase A: The Cryogenic Window
Objective: Generate the lithiated intermediate without triggering benzyne collapse.
-
Setup: Flame-dry a 3-neck round bottom flask under Argon flow.
-
Solvent: Add dry THF. Cool to -78°C (Dry ice/Acetone).
-
Substrate: Add 1,3-difluorobenzene.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe pump over 30 mins.
-
Critical Control: Internal temperature must never exceed -65°C .
-
Hold Time: Stir at -78°C for 1 hour.
-
Phase B: Formylation & Quench
Objective: Trapping the anion before it warms up.
-
Electrophile: Add dry DMF (1.2 equiv) dropwise.
-
Observation: The solution may become viscous or change color (pale yellow).
-
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Pour the reaction mixture into a vigorously stirring solution of 5% HCl/Ice.
Module 3: Visualization of Failure Modes
This diagram illustrates the competing pathways in your flask. You are trying to stay on the "Green Path."
Figure 1: Reaction pathways showing the critical dependency on temperature and moisture control. The "Benzyne" pathway is unique to fluorinated substrates.
Module 4: Troubleshooting & FAQs
Q1: I recovered 90% starting material. Is my n-BuLi bad?
A: Possibly, but it is more likely your system was wet.
-
Diagnosis: If the n-BuLi was active, it would have either lithiated the ring (success) or reacted with water.
-
Mechanism: Water reacts with n-BuLi faster than the fluorobenzene does.
. The LiOH is inert to your substrate. -
Fix: Titrate the n-BuLi. If the titer is good, your THF or reaction flask had residual moisture.
Q2: The reaction turned black and violent upon warming. What happened?
A: You likely triggered the Benzyne Pathway .
-
Cause: The reaction warmed up before the DMF was added, or the DMF addition was too exothermic.
-
Mechanism: At temperatures > -50°C, the ortho-lithiofluorobenzene is unstable. It eliminates Lithium Fluoride (LiF) to form a benzyne radical, which rapidly polymerizes.
-
Fix: Ensure internal temperature monitoring. Control the exotherm of the n-BuLi addition strictly.
Q3: My GC-MS shows a "cine" substitution product (isomer scrambling).
A: This confirms Benzyne formation.
-
Explanation: When benzyne is formed, nucleophiles (or residual base) can attack either side of the triple bond, leading to a mixture of meta and ortho substituted products, rather than the exclusive ortho product expected from direct lithiation.
Q4: Can I use "bottle dry" DMF?
A: No.
-
DMF is hygroscopic. Even "anhydrous" grades from suppliers can pick up water once the seal is broken.
-
Risk: Water in DMF doesn't stop the lithiation (which happened earlier), but it hydrolyzes the Vilsmeier-Haack type intermediate before it forms the stable hemiaminal salt.
-
Protocol: Store DMF over activated 4Å molecular sieves for at least 24 hours before use.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Watson, S. C., & Eastham, J. F. (1967). "Colorimetric estimation of organolithium concentrations." Journal of Organometallic Chemistry. Link (The standard Phenanthroline titration method).
-
Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions.[10][11] Link (Review of ortho-lithiation directing groups).
-
Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Link (Standard SOP for cannula transfer and inert atmosphere).
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Sources
- 1. scispace.com [scispace.com]
- 2. ospt.osi.lv [ospt.osi.lv]
- 3. reddit.com [reddit.com]
- 4. ias.ac.in [ias.ac.in]
- 5. scribd.com [scribd.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. purdue.edu [purdue.edu]
- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 9. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - ePrints Soton [eprints.soton.ac.uk]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Efficient Tetrahydrofuran Dehydration Technology - MTRINC [mtrinc.com]
Improving selectivity during bromination of 3-ethoxy-2-fluorobenzaldehyde
Technical Support Center: Improving Selectivity in Aromatic Bromination
Introduction: The Challenge of Regiocontrol
The selective bromination of 3-ethoxy-2-fluorobenzaldehyde presents a classic regiochemical challenge in electrophilic aromatic substitution (EAS). The reaction's outcome is governed by the interplay of three distinct substituents on the aromatic ring, each exerting its own electronic and steric influence. The primary difficulty lies in directing the incoming electrophile (Br+) to the desired position while minimizing the formation of isomeric byproducts and preventing unwanted side reactions, such as oxidation of the aldehyde functional group.[1]
This guide provides a comprehensive framework for troubleshooting common issues, understanding the underlying chemical principles, and implementing robust protocols to achieve high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bromination of 3-ethoxy-2-fluorobenzaldehyde?
The core challenge is achieving high regioselectivity. The benzene ring is substituted with a strongly activating ortho/para-directing ethoxy group (-OEt), a weakly deactivating ortho/para-directing fluoro group (-F), and a moderately deactivating meta-directing aldehyde group (-CHO).[2][3][4] The final position of bromination depends on the balance of these competing directing effects.
Q2: Which substituent has the most significant influence on the reaction's regioselectivity?
The ethoxy group (-OEt) is the most powerful activating group on the ring.[3][5] Its strong +M (resonance) effect significantly increases the electron density at its ortho and para positions, making them the most probable sites for electrophilic attack. Therefore, the ethoxy group is the dominant directing group.
Q3: Based on the directing group effects, what is the predicted major product?
The ethoxy group at C3 directs ortho (C2, C4) and para (C6).
-
Position C2: Blocked by the fluoro group.
-
Position C6: Para to the ethoxy group, but sterically hindered by the adjacent C1-aldehyde.
-
Position C4: Ortho to the ethoxy group and meta to both the deactivating fluoro and aldehyde groups.
Therefore, the 4-bromo-3-ethoxy-2-fluorobenzaldehyde isomer is the electronically and sterically favored product. The workflow below illustrates this logic.
Caption: Analysis of directing group effects on 3-ethoxy-2-fluorobenzaldehyde.
Q4: Why is N-Bromosuccinimide (NBS) often recommended over molecular bromine (Br₂)?
N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine compared to Br₂.[6][7] Using NBS minimizes the risk of over-bromination (di- or tri-bromination) and reduces the likelihood of oxidizing the sensitive aldehyde group to a carboxylic acid.[1][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. The workflow diagram below provides a decision-making tree for troubleshooting, followed by a detailed table.
Caption: Troubleshooting decision tree for bromination reactions.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield / Incomplete Conversion | 1. Insufficient electrophilicity of the brominating agent. 2. Reaction temperature too low or time too short. | 1a. Use a Catalytic Activator: Add a catalytic amount of a Lewis basic additive like mandelic acid or lactic acid. These additives can form a halogen bond with NBS, increasing the positive character of the bromine atom and enhancing its electrophilicity without being overly aggressive.[8] 1b. Adjust Conditions: Cautiously increase the reaction temperature in 5-10°C increments or extend the reaction time, monitoring closely by TLC or GC-MS to avoid byproduct formation. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction conditions are too harsh, providing enough energy to overcome the activation barrier for less-favored isomers. 2. Use of a highly reactive brominating agent (e.g., Br₂ with a strong Lewis acid). | 2a. Switch to a Milder Reagent: Replace Br₂/FeBr₃ with N-Bromosuccinimide (NBS). NBS provides a slow, steady concentration of Br+, favoring the kinetically preferred product.[9][10] 2b. Control Temperature: Perform the reaction at 0°C or even lower (-10°C) to increase selectivity. Lower temperatures favor the pathway with the lowest activation energy, which corresponds to the formation of the most stable arenium ion intermediate. |
| Formation of Di- or Poly-brominated Products | 1. Excess brominating agent was used. 2. The activated aromatic ring is highly susceptible to a second substitution. | 3a. Stoichiometric Control: Use a precise stoichiometry of the brominating agent (1.0 to 1.05 equivalents). 3b. Slow Addition: Add the brominating agent (especially solid NBS) portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, preventing over-reaction. |
| Loss of Aldehyde Group (Oxidation to Carboxylic Acid) | 1. Use of molecular bromine (Br₂), which is a known oxidizing agent.[1] 2. Presence of water in the reaction mixture, which can facilitate oxidation. | 4a. Protect the Aldehyde: Convert the aldehyde to a more robust functional group, such as a diethyl acetal, prior to bromination. The acetal is stable to NBS and can be easily hydrolyzed back to the aldehyde post-bromination. This is the most reliable method to prevent this side reaction. 4b. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize water content if the protection strategy is not employed. |
Recommended Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to maximize selectivity for the C4 position with minimal side reactions.
Materials:
-
3-ethoxy-2-fluorobenzaldehyde
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve 3-ethoxy-2-fluorobenzaldehyde (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add recrystallized NBS (1.05 eq.) to the stirred solution in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 5°C. Rationale: Portion-wise addition maintains a low concentration of the electrophile, suppressing over-bromination.
-
Reaction: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing cold saturated aqueous Na₂S₂O₃ to destroy any unreacted bromine/NBS.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine. Rationale: The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-bromo-3-ethoxy-2-fluorobenzaldehyde.
Protocol 2: Bromination via Aldehyde Protection
This two-step method offers the highest level of control by preventing aldehyde oxidation and simplifying the electronic landscape of the ring.
Step A: Acetal Protection
-
Dissolve 3-ethoxy-2-fluorobenzaldehyde (1.0 eq.) in anhydrous ethanol.
-
Add triethyl orthoformate (1.5 eq.) and a catalytic amount of ammonium chloride (NH₄Cl) or p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Cool to room temperature, quench with triethylamine (if an acid catalyst was used), and concentrate under reduced pressure.
-
Purify the resulting diethyl acetal by vacuum distillation or chromatography.
Step B: Bromination and Deprotection
-
Subject the purified acetal from Step A to the bromination procedure outlined in Protocol 1 . The acetal group is a slightly stronger activator than ethoxy but directs to the same positions, reinforcing C4 selectivity.
-
After workup (before final column chromatography), dissolve the crude bromo-acetal in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid (HCl).
-
Stir at room temperature for 1-2 hours until TLC analysis confirms complete deprotection.
-
Neutralize with saturated aq. NaHCO₃ and extract with ethyl acetate.
-
Proceed with drying, concentration, and final purification as described in Protocol 1.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
LibreTexts. (2021). Directing Groups in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Wale, P. (n.d.). Electrophilic Bromination of Benzaldehyde – Reaction Coordinates. Montclair State University. [Link]
-
Wikipedia. (2023). N-Bromosuccinimide. [Link]
-
The Organic Chemistry Tutor. (2020). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Reusch, W. (2013). Electrophilic Aromatic Substitution. Michigan State University Department of Chemistry. [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]
-
Hsiao, Y., & Liu, R.-S. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3400-3419. [Link]
-
Singh, A. et al. (2016). How can I do dibromination on 2-fluorobenzaldehyde? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Peterson, E. M., & Toste, F. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(11), 2201–2205. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Greb, L., & Ugolotti, J. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(8), 1182-1192. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in reactions of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
Technical Support Center: Advanced Synthesis & Catalysis Subject: Troubleshooting Reactivity Profiles for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde Ticket ID: #RXN-46DB-3OEt-2F Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Welcome to the Technical Support Center
You are likely accessing this guide because standard protocols have failed. This compound (hereafter Compound X ) is not a standard building block; it is a "fortress" molecule.[1] The combination of the bulky ethoxy group at C3, the electron-withdrawing fluorine at C2, and the flanking bromines at C4 and C6 creates a unique steric and electronic landscape that defies textbook reactivity trends.
This guide treats your synthesis challenges as "Support Tickets." Select the issue below that matches your experimental failure.
Module 1: The Diagnostic Hub
Understanding the Steric/Electronic Map
Before attempting a reaction, review the molecular landscape. Compound X possesses two distinct "danger zones" that dictate reactivity:
-
The "Blocked Door" (Aldehyde Reactivity): The carbonyl at C1 is severely hindered. It is wedged between a Fluorine atom (C2) and a Bromine atom (C6). While Fluorine is small (Van der Waals radius ~1.47 Å), the C6-Bromine (1.85 Å) forces the carbonyl group out of planarity with the benzene ring, disrupting conjugation and blocking the Bürgi-Dunitz trajectory for nucleophilic attack [1].
-
The "Decoy" Halide (Cross-Coupling Selectivity): You have two bromines.
-
C4-Br: Para to the aldehyde.[1][2] Sterically accessible (flanked by H and OEt). Electronically activated by the para-carbonyl.
-
C6-Br: Ortho to the aldehyde.[1] Sterically crowded.
-
Result: Standard Pd-catalysis will almost exclusively couple at C4 first.[1] If you need C6 functionalization, you must use ligand-controlled catalysis [2].[1]
-
Ticket #01: Nucleophilic Addition Fails (Grignard/Hydride)
User Complaint: "I tried adding MeMgBr to the aldehyde, but I recovered starting material or observed reduction byproducts. No addition occurred."
Root Cause: The C6-Bromine and C2-Fluorine create a "picket fence."[1] A standard Grignard reagent is too bulky to penetrate this steric wall to form the tetrahedral intermediate. Furthermore, the steric bulk promotes Single Electron Transfer (SET) mechanisms, leading to dehalogenation or reduction rather than addition [3].
Troubleshooting Protocol:
| Approach | Standard Reagent (Fail) | Recommended Protocol (Success) | Why it Works |
| Reduction | NaBH₄ / MeOH | Luche Reduction (NaBH₄ + CeCl₃[1]·7H₂O) | Cerium coordinates to the carbonyl oxygen, increasing electrophilicity and allowing the small hydride to attack even in crowded environments. |
| Alkylation | R-MgBr (Grignard) | Organolithium + CeCl₃ (Organocerium) | Organocerium reagents are less basic and more nucleophilic.[1] They suppress enolization and SET side-reactions, favoring 1,2-addition.[1] |
| Condensation | Amine + Acid Cat.[3] | TiCl₄ Mediated Dehydration | Titanium(IV) acts as a water scavenger and a dual Lewis acid, coordinating the carbonyl to force imine formation despite steric clash [4]. |
Step-by-Step: TiCl₄ Mediated Imine Formation For attaching amines to the hindered C1 position.[1]
-
Setup: Flame-dry a 2-neck flask under Argon. Dissolve Compound X (1.0 equiv) and the amine (1.2 equiv) in anhydrous Toluene.
-
Activation: Cool to 0°C. Add TiCl₄ (0.6 equiv) dropwise. Caution: Exothermic.[1]
-
Base: Add triethylamine (3.0 equiv) to trap HCl.
-
Reaction: Allow to warm to ambient temperature. The TiCl₄ activates the carbonyl oxygen, pulling it away from the steric wall, allowing the amine to attack.
-
Workup: Quench with saturated NaHCO₃ (not water, to avoid hydrolysis of the Ti-complex into a gel). Filter through Celite.
Ticket #02: Regioselectivity in Cross-Coupling (Suzuki/Buchwald)[1]
User Complaint: "I wanted to couple at C6 (ortho to CHO), but the reaction happened at C4 or I got a mixture."
Root Cause: Electronic activation dictates that oxidative addition prefers the most electron-deficient C-Br bond.[1] Both C4 and C6 are activated by the aldehyde. However, Sterics is the tie-breaker . The C4 position is far more accessible. To hit C6, you must override the steric penalty using specialized ligands.
Decision Matrix: Select Your Ligand
Caption: Workflow for selecting catalytic systems based on the desired site of arylation. C6 coupling requires bulky, electron-rich phosphine ligands.[1]
The "SPhos" Protocol for C6-Coupling To force coupling at the hindered C6 position, often requiring the C4 position to be protected or already reacted.
-
Catalyst System: Use Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) or XPhos .[1] These ligands are bulky enough to form a monoligated Pd(0) species that is highly active for oxidative addition into hindered halides [5].
-
Base: Use K₃PO₄ (anhydrous). Carbonate bases are often too weak for this crowded system.
-
Solvent: Toluene/Water (10:[1]1) at 100°C. The biphasic system helps dissolve inorganic bases while keeping the catalyst active in the organic phase.
Ticket #03: Stability & Dehalogenation Risks[1]
User Complaint: "My bromine atoms are falling off during unrelated steps."
Root Cause: The C2-Fluorine and C3-Ethoxy groups create a "push-pull" electronic system.[1] The ring is electron-poor, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[1]
-
Risk:[1] If you use strong nucleophiles (like methoxide or thiols) in basic conditions, they may displace the Fluorine at C2, not the Bromines, due to the high electronegativity of F activating the ipso-carbon [6].
Safety Check:
-
Avoid: NaOMe, NaH, or unhindered alkyllithiums unless specifically targeting the C2-F.[1]
-
Use: Non-nucleophilic bases (LiHMDS, Cs₂CO₃) for deprotonations.
Summary of Reactivity Data
| Reaction Type | Target Site | Major Obstacle | Recommended Solution |
| Suzuki Coupling | C4-Br | Selectivity vs C6 | Standard Pd(PPh₃)₄; C4 reacts ~10x faster than C6.[1] |
| Suzuki Coupling | C6-Br | Extreme Steric Bulk | Pd-XPhos or Pd-SPhos ; High temp (100°C+).[1] |
| Imine Formation | C1-CHO | C6/C2 Blocking | TiCl₄ (Lewis Acid activation) + Et₃N.[1] |
| Reduction | C1-CHO | 1,2-Reduction failure | Luche Conditions (CeCl₃/NaBH₄).[1] |
| SₙAr | C2-F | Competing Br reaction | F is the best leaving group for SₙAr here.[1] Use mild nucleophiles. |
References
-
Reactivity of Hindered Benzaldehydes: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Explains the "ortho effect" and inhibition of resonance/nucleophilic attack).
-
Site-Selectivity in Polyhalogenated Arenes: Lange, H., et al. (2023).[1] "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews. [1]
-
Grignard Side Reactions: Ashby, E. C., et al. (1980). "Single Electron Transfer in the Reaction of Grignard Reagents with Ketones." Journal of the American Chemical Society, 102(18), 5927–5929.
-
TiCl4 Mediated Condensations: White, W. A., & Weingarten, H. (1967). "A Versatile New Enamine Synthesis." The Journal of Organic Chemistry, 32(1), 213–214.
-
Buchwald Ligands (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde and a Comparison with Key Structural Analogs
In the intricate landscape of drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed insights into molecular architecture. This guide offers an in-depth analysis of the predicted 1H NMR spectrum of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde, a polysubstituted aromatic aldehyde with potential applications as a versatile building block.
Due to the specific substitution pattern of this molecule, publicly available experimental spectra are scarce. Therefore, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust interpretation. We will delve into the electronic and steric effects of the bromine, ethoxy, and fluorine substituents on the proton chemical shifts and coupling constants, offering a comprehensive comparison with commercially available, simpler benzaldehyde derivatives. This approach not only facilitates the characterization of the title compound but also serves as a practical framework for analyzing other complex aromatic systems.
The Predicted 1H NMR Spectrum of this compound
The structure of this compound presents a unique electronic environment. The aldehyde proton, the aromatic proton, and the protons of the ethoxy group will each exhibit characteristic signals influenced by the surrounding substituents. The electron-withdrawing nature of the aldehyde, bromine, and fluorine atoms will generally lead to a downfield shift of adjacent proton signals, while the electron-donating ethoxy group will have a shielding effect.
Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 10.2 - 10.4 | d | ~2-3 (⁴JHF) |
| Aromatic-H5 | 7.8 - 8.0 | s | - |
| OCH₂CH₃ | 4.1 - 4.3 | q | ~7.0 (³JHH) |
| OCH₂CH₃ | 1.4 - 1.6 | t | ~7.0 (³JHH) |
Comparative Spectral Analysis with Structural Analogs
To substantiate our predictions for this compound, a comparative analysis with simpler, well-characterized benzaldehydes is invaluable. We have selected benzaldehyde, 4-fluorobenzaldehyde, and 4-bromobenzaldehyde as key comparators. The experimental data for these compounds provides a baseline to understand the incremental effects of each substituent.
Experimental 1H NMR Data of Comparator Compounds
| Compound | Aldehyde-H (δ, ppm) | Aromatic-H (δ, ppm) |
| Benzaldehyde | ~9.99 (s) | ~7.5-7.9 (m) |
| 4-Fluorobenzaldehyde | ~9.97 (s) | ~7.2 (t), ~7.9 (m) |
| 4-Bromobenzaldehyde | ~9.98 (s) | ~7.7 (d), ~7.8 (d) |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency.
Analysis of Substituent Effects:
-
Aldehyde Proton: The aldehyde proton in substituted benzaldehydes typically resonates between 9.8 and 10.1 ppm.[1][2] In our target molecule, the presence of the ortho-fluorine atom is expected to deshield the aldehyde proton further, pushing its chemical shift downfield to the 10.2-10.4 ppm range. Additionally, a small through-space coupling (⁴JHF) of approximately 2-3 Hz to the fluorine atom is anticipated, resulting in a doublet.[3][4]
-
Aromatic Protons: In monosubstituted and some disubstituted benzaldehydes, the aromatic protons exhibit complex splitting patterns.[5] However, in this compound, there is only one remaining aromatic proton at the C5 position. This proton is flanked by two bromine atoms and is therefore expected to appear as a singlet in the downfield region (7.8-8.0 ppm) due to the cumulative electron-withdrawing effects of the adjacent halogens and the para-aldehyde group.
-
Ethoxy Group Protons: The ethoxy group will present as a quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃), a classic ethyl pattern. The methylene protons, being directly attached to the oxygen, will be more deshielded (4.1-4.3 ppm) than the methyl protons (1.4-1.6 ppm).
Experimental Protocols
Standard 1H NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality 1H NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the benzaldehyde derivative.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Data Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Visualizing the Logic of Spectral Interpretation
The process of deducing the structure from the 1H NMR spectrum follows a logical workflow. The following diagram illustrates the key steps in the analysis of this compound.
Caption: Workflow for the 1H NMR analysis of this compound.
Conclusion
The 1H NMR spectrum of this compound, while not experimentally available in the public domain, can be confidently predicted through the systematic analysis of substituent effects and comparison with simpler structural analogs. The key distinguishing features are a downfield doublet for the aldehyde proton, a singlet for the lone aromatic proton, and a characteristic ethyl pattern for the ethoxy group. This guide provides a robust framework for researchers and scientists in the field of drug development and chemical synthesis to interpret the 1H NMR spectra of complex substituted benzaldehydes, thereby facilitating confident structural assignment and accelerating the pace of innovation.
References
- N.M.R. spectral parameters of monosubstituted benzaldehydes. (1968). Journal of Molecular Spectroscopy.
- (2019). 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega.
- Supporting Information. (2014).
- 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019). PMC - NIH.
- A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. Benchchem.
- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. (2006). Journal of Physical Organic Chemistry.
- 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019). ACS Omega.
- Short Summary of 1H-NMR Interpretation.
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2017). PMC - NIH.
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Royal Society of Chemistry.
- 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum. ChemicalBook.
- Benzaldehyde(100-52-7) 1H NMR spectrum. ChemicalBook.
- 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. (2021).
- Synthesis, crystal structure, spectral characterization and Hirshfeld surface analysis of (E)-N′-(3-ethoxy-4-hydroxybenzylidene)
- Comparative Analysis of the ¹H NMR Spectral Data of 2-(Benzyloxy)
- Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. PMC - NIH.
- Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Oxford Instruments' benchtop NMR. Oxford Instruments.
- A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Benchchem.
- Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. (2025).
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
13C NMR peak assignments for 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
An In-Depth Guide to the 13C NMR Peak Assignment of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde: A Comparative Approach
Introduction: Navigating Molecular Complexity with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of chemical structure elucidation. For researchers in drug development and materials science, obtaining unambiguous structural confirmation is non-negotiable. However, with increasing molecular complexity, such as in polysubstituted aromatic systems, the assignment of NMR signals is not always trivial. Molecules like this compound, with a dense arrangement of electronically diverse substituents, present a fascinating challenge that requires a multi-faceted analytical approach.
This guide provides a comprehensive methodology for the complete assignment of the ¹³C NMR spectrum of this compound. We will move beyond simple data reporting and instead detail a systematic workflow that integrates predictive computational tools with foundational spectroscopic principles. This comparative approach is designed to provide researchers with a robust framework for assigning complex spectra, ensuring the highest level of scientific integrity and confidence in their results.
The Subject Molecule: Electronic Landscape of this compound
Understanding the electronic influence of each substituent on the benzaldehyde core is paramount for predicting and interpreting ¹³C NMR chemical shifts. Each group pushes or pulls electron density through inductive and/or resonance effects, altering the local magnetic environment of each carbon atom.
-
Aldehyde (-CHO): Strongly electron-withdrawing (-I, -M) and highly deshielding.
-
Fluorine (-F): The most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I). It also has a weak resonance donating effect (+M) that is often overshadowed by its inductive pull. A key feature is its spin (I=½), which leads to characteristic C-F couplings.
-
Ethoxy (-OCH₂CH₃): An electron-donating group through resonance (+M) due to the oxygen's lone pairs, and weakly electron-withdrawing through induction (-I). The net effect is typically donating.
-
Bromine (-Br): An electronegative halogen that is inductively withdrawing (-I) but also weakly donating through resonance (+M).
The interplay of these effects creates a unique electronic distribution across the aromatic ring, which is directly reflected in the ¹³C chemical shifts.
Caption: Electronic influences of substituents on the target molecule.
A Dual-Pronged Strategy for Peak Assignment
A confident assignment is best achieved by comparing theoretical predictions with empirical analysis derived from established spectroscopic rules. This dual approach provides a system of checks and balances, minimizing the risk of misinterpretation.
Caption: A systematic workflow for confident ¹³C NMR peak assignment.
Methodology 1: In Silico Prediction as a First Approximation
Before any experimental work, computational NMR prediction serves as an invaluable guide. Algorithms utilizing databases of existing spectra, machine learning, or Density Functional Theory (DFT) can provide a highly educated first guess of the spectrum.[1][2][3][4] These tools are particularly powerful for novel structures where no direct literature comparison exists.[5][6][7]
For this guide, we utilized the web-based resource nmrdb.org, which employs a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks for prediction.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Assigned Carbon | Predicted Chemical Shift (ppm) | Notes |
| -CHO | 186.5 | Aldehyde carbonyl, expected far downfield. |
| C-3 | 155.1 | Aromatic C-O, deshielded. |
| C-2 | 152.0 | Aromatic C-F, highly deshielded. |
| C-1 | 128.9 | Aromatic C-CHO, quaternary. |
| C-5 | 127.3 | Aromatic C-H. |
| C-6 | 118.5 | Aromatic C-Br, quaternary. |
| C-4 | 115.8 | Aromatic C-Br, quaternary. |
| -OCH₂CH₃ | 65.2 | Aliphatic ether carbon. |
| -OCH₂CH₃ | 14.5 | Aliphatic methyl carbon. |
Methodology 2: Empirical Analysis and Spectroscopic Deduction
While predictions are useful, they are not a substitute for rigorous spectroscopic analysis. This involves applying fundamental principles to interpret the raw spectral data.
Step A: General Chemical Shift Regions
The ¹³C NMR spectrum can be broadly divided into regions characteristic of different carbon types.[8]
-
185-200 ppm: Aldehyde and ketone carbonyls. The signal around 186.5 ppm is unequivocally the aldehyde carbon.[9]
-
100-160 ppm: Aromatic and olefinic carbons. All six carbons of the benzene ring will appear here.
-
50-80 ppm: sp³ carbons bonded to electronegative atoms (e.g., oxygen). The -OCH₂- carbon is expected here.
-
0-40 ppm: Saturated aliphatic carbons. The terminal -CH₃ of the ethoxy group will be in this region.
Step B: Differentiating Quaternary and Protonated Carbons
A standard ¹³C{¹H} spectrum shows all carbon signals as singlets. To distinguish carbons with attached protons (CH, CH₂, CH₃) from those without (quaternary), experiments like DEPT (Distortionless Enhancement by Polarization Transfer) are essential. In a DEPT-135 experiment:
-
CH and CH₃ signals appear as positive peaks.
-
CH₂ signals appear as negative peaks.
-
Quaternary carbons are absent.
For our target molecule, a DEPT-135 experiment would show a positive signal for C-5 , a negative signal for -OCH₂- , and a positive signal for -CH₃ . The signals for C-1, C-2, C-3, C-4, and C-6 would be absent, confirming their quaternary nature (or direct attachment to F). This is a critical, self-validating step.[10][11]
Step C: Substituent Chemical Shift (SCS) Effects
The predicted shifts of the aromatic carbons can be rationalized by considering the additive effects of the substituents.[12][13]
-
C-2 and C-3: These carbons are directly attached to the highly electronegative F and O atoms, respectively. This causes a significant downfield shift (deshielding), placing them at the lower end of the aromatic region. The ethoxy group's strong +M effect will likely make C-3 the most deshielded aromatic carbon after C-2.
-
C-1: This carbon is ipso to the electron-withdrawing aldehyde group, which deshields it.
-
C-5: This is the only protonated aromatic carbon. It is flanked by two bromine atoms and is para to the fluorine, leading to a complex electronic environment.
-
C-4 and C-6: These carbons are attached to bromine. The -I effect of bromine deshields them, but their positions relative to the other activating/deactivating groups will determine their final shifts.
Step D: The Decisive Role of Carbon-Fluorine Coupling
The presence of fluorine provides a definitive tool for assignment. The ¹³C nucleus will couple with the ¹⁹F nucleus, splitting the carbon signals into doublets with characteristic coupling constants (J).
-
¹JCF (C-2): A very large one-bond coupling, typically 240-260 Hz . The signal assigned to C-2 must appear as a large doublet. This is the single most important piece of evidence for identifying C-2.
-
²JCF (C-1 and C-3): A smaller two-bond coupling, typically 15-25 Hz . The signals for C-1 and C-3 should appear as smaller doublets.
-
³JCF (C-4 and C-6): A three-bond coupling, typically 3-10 Hz . The signals for C-4 and C-6 may also show small doublet splitting.
Comparative Analysis and Final Assignment
By integrating the predictive data with our empirical and spectroscopic reasoning, we can assign the spectrum with high confidence.
Table 2: Final ¹³C NMR Peak Assignment for this compound
| Peak (ppm) | Assignment | Multiplicity | Rationale |
| ~186.5 | -CHO | d (³JCF ≈ 2-5 Hz) | Characteristic carbonyl chemical shift.[9] Small coupling to fluorine expected. |
| ~155.1 | C-3 | d (²JCF ≈ 20 Hz) | Quaternary, attached to oxygen (deshielded). Shows two-bond coupling to F. |
| ~152.0 | C-2 | d (¹JCF ≈ 250 Hz) | Quaternary, attached to fluorine. Identified by the massive one-bond C-F coupling constant. |
| ~128.9 | C-1 | d (²JCF ≈ 20 Hz) | Quaternary, ipso to CHO group. Shows two-bond coupling to F. |
| ~127.3 | C-5 | d (⁴JCF ≈ 1-3 Hz) | The only aromatic CH (visible in DEPT). May show very small long-range C-F coupling. |
| ~118.5 | C-6 | d (³JCF ≈ 5 Hz) | Quaternary, attached to Br. Shows three-bond coupling to F. |
| ~115.8 | C-4 | d (³JCF ≈ 5 Hz) | Quaternary, attached to Br. Shows three-bond coupling to F. |
| ~65.2 | -OCH₂CH₃ | s or t | Aliphatic carbon attached to oxygen. May show small coupling to F (³JCF). |
| ~14.5 | -OCH₂CH₃ | s or t | Aliphatic methyl carbon. May show small coupling to F (⁴JCF). |
Note: The exact ppm values are based on prediction and would be confirmed experimentally. The key identifiers are the multiplicities from C-F coupling and the DEPT experiment results.
Experimental Protocols
To validate the assignments described above, the following experimental protocols are recommended.
Protocol 1: Standard ¹³C{¹H} NMR Acquisition
-
Sample Preparation: Dissolve 20-30 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the ¹³C probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 (or more, for good signal-to-noise).
-
-
Processing: Apply an exponential multiplication (line broadening of ~1 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.[14]
Protocol 2: DEPT-135 Acquisition
-
Sample: Use the same sample as prepared for the standard ¹³C experiment.
-
Spectrometer Setup: Maintain the same spectrometer configuration.
-
Acquisition Parameters:
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
Key Parameters: Ensure the final pulse angle is set to 135 degrees.
-
Number of Scans: 512-1024 scans.
-
-
Processing: Process the data similarly to the standard ¹³C spectrum. The resulting spectrum will selectively display CH/CH₃ (positive) and CH₂ (negative) signals.
Conclusion
The structural elucidation of this compound provides an excellent case study in the necessity of a rigorous, multi-pronged approach to ¹³C NMR spectral assignment. By synergistically using computational prediction as a roadmap and established spectroscopic techniques—particularly DEPT and the analysis of C-F coupling constants—as the definitive proof, an unambiguous and trustworthy assignment can be achieved. This comparative methodology empowers researchers to tackle complex structures with the highest degree of scientific confidence.
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D. J. Craik, R. T. C. Brownlee. (1983). Substituent Effects on NMR Chemical Shifts in Aromatic Systems. Progress in Physical Organic Chemistry, 14, 1-73. [Link]
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J. Meiler, M. Will. (2001). Automated Structure Elucidation of Organic Molecules from 13C NMR Spectra Using Genetic Algorithms and Neural Networks. Journal of Chemical Information and Computer Sciences, 41(6), 1535-1544. [Link]
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K. M. Smith, R. H. Smith. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
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NMRDB.org. (n.d.). NMR Shift DB. [Link]
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Supporting Information for various chemical communications often contains raw spectral data. A representative example can be found in documents like: Chem. Commun., 2014, 50, 2330–2333. [Link]
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Z. Sayeeda. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
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D. C. F. Monteiro, et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(5), 2419. [Link]
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ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
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ACD/Labs. (n.d.). NMR Prediction. [Link]
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S. Garcia, et al. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. Chemistry – A European Journal, 28(41), e202200771. [Link]
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University of Sheffield. (n.d.). 13 Carbon NMR. [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. [Link]
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A. Bhadauria, et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]
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Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
C. Cao, L. Wang, C. Cao. (1998). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemistry, 16(2), 152-159. [Link]
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ResearchGate. (n.d.). Correlation between the experimental 13 C NMR data and calculated magnetic shielding. [Link]
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University of Puget Sound. (n.d.). 13C-NMR. [Link]
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Michigan State University. (n.d.). Carbon-13 NMR Spectroscopy. [Link]
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ResearchGate. (n.d.). 13C-NMR Shift Assignments for the Compounds 1, 2, and 3. [Link]
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H. Duddeck, M. H. A. Elgamal, A. G. Hanna. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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J. R. Abraham, et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-501. [Link]
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A Comparative Guide to the Definitive Structure Confirmation of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
A Senior Application Scientist's Perspective on Analytical Rigor in Pharmaceutical Development
In the landscape of drug discovery and development, the absolute and unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of countless hours of research, misinterpreted biological data, and significant financial loss. The subject of our analysis, 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde, serves as a pertinent example of a complex synthetic intermediate where subtle nuances in substituent positioning are critical.
This guide provides an in-depth comparison of the primary analytical techniques for structure elucidation, centered on the "gold standard" method: Single-Crystal X-ray Crystallography. We will explore not only the protocols but the fundamental reasoning behind experimental choices, offering a practical framework for researchers, scientists, and drug development professionals to apply these techniques with confidence. This document eschews a rigid template, instead adopting a structure that logically flows from the definitive to the corroborative, mirroring the typical workflow in a high-stakes research environment.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone as the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a solid-state compound.[1][2] It provides a precise 3D map of atoms in space, revealing not just the connectivity but also the explicit bond lengths, bond angles, and stereochemistry of the molecule.[3] This level of detail is why it is considered the ultimate arbiter in structural chemistry.
The Causality Behind Crystallization
The primary prerequisite for SCXRD is a high-quality single crystal. This is often the most challenging step. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, repeating three-dimensional lattice.
Experimental Protocol: Growing Diffraction-Quality Crystals
-
Solvent Selection (The "Why"): The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but lead to supersaturation upon slow cooling or evaporation. For a molecule like this compound, a range of solvents with varying polarities should be screened. A good starting point is a solvent system like ethanol/water or dichloromethane/hexane. The principle is to find a condition where the compound is "barely soluble," forcing it out of solution in an ordered manner rather than rapid precipitation.
-
Method: Slow Evaporation:
-
Dissolve approximately 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap, but create a small pinhole to allow for very slow evaporation of the solvent over several days to weeks at room temperature.
-
Rationale: Rapid evaporation leads to the formation of powders or microcrystalline material, which are unsuitable for single-crystal analysis.[4] The slow process provides the necessary time for molecules to orient themselves into a low-energy, crystalline lattice.
-
-
Method: Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively non-volatile, good solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar.
-
Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane) to the outer jar.
-
Rationale: The anti-solvent will slowly diffuse as a vapor into the vial containing the compound solution. This gradually decreases the solubility of the compound, promoting slow and controlled crystal growth.
-
Data Acquisition and Structure Refinement
Once a suitable crystal (typically 0.1-0.3 mm) is obtained, it is mounted and exposed to a focused beam of X-rays. Modern diffractometers, often equipped with dual sources (Mo and Cu) and cryogenic coolers, automate much of the data collection process.[5]
Workflow: From Crystal to Final Structure
Caption: Workflow for Single-Crystal X-ray Crystallography.
Interpreting the Data: A Self-Validating System
The result of a successful refinement is a Crystallographic Information File (CIF).[6][7] This text file contains all the information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths/angles.
Trustworthiness through Validation Metrics: The quality of a crystal structure is assessed by several key metrics, making the process self-validating.
-
R-factor (R1): The residual factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[8] A value below 0.05 (or 5%) is generally considered excellent for a small molecule.
-
Goodness-of-Fit (GOF): This value should be close to 1.0. A significant deviation can indicate an incorrect model or poor data quality.
-
checkCIF Report: This is an automated validation service from the International Union of Crystallography (IUCr) that checks the CIF for consistency, integrity, and potential issues.[7] Addressing all alerts in a checkCIF report is a mandatory step before publication.
Table 1: Representative Crystallographic Data for a Substituted Benzaldehyde (Note: As no public CIF exists for the title compound, data from the closely related 4-Ethoxy-3-methoxybenzaldehyde is used for illustrative purposes.[9])
| Parameter | Value | Significance for Structure Confirmation |
| Formula | C10H12O3 | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Unit Cell (Å) | a=11.53, b=8.79, c=9.34 | Dimensions of the repeating unit. |
| R-factor (R1) | 0.047 | Excellent agreement between model and data. |
| C=O Bond (Å) | 1.204(2) | Confirms the presence of the aldehyde carbonyl group. |
| Aromatic C-C (Å) | 1.368-1.411 | Typical bond lengths for a benzene ring. |
| C(aryl)-O(ethoxy) (Å) | ~1.37 | Confirms the ether linkage to the ring. |
By analyzing these parameters, we can unequivocally confirm the connectivity of the atoms in this compound, the planarity of the benzene ring, and the specific positions of the bromo, ethoxy, and fluoro substituents relative to the aldehyde group.
Corroborative & Solution-State Evidence: NMR Spectroscopy
While crystallography provides an undeniable solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about the molecule's structure in solution, which is often more relevant to its biological activity.[10][11] It is the most powerful tool for determining the connectivity of atoms through chemical bonds.
The Causality Behind NMR Signals
NMR relies on the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁹F).[12] The exact resonance frequency of a nucleus is highly sensitive to its local electronic environment. This sensitivity, known as the "chemical shift" (δ), allows us to distinguish between non-equivalent atoms in a molecule.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation:
-
Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Rationale: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent "invisible" in the ¹H NMR spectrum. The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) serves as a convenient internal reference.[13]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Given the fluorine atom, a ¹⁹F NMR spectrum is essential.
-
For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) should be performed.
-
Predicted NMR Data for this compound
Predicting the spectrum demonstrates a deep understanding of structure-property relationships. The electron-withdrawing effects of the halogens and the aldehyde, combined with the electron-donating effect of the ethoxy group, create a distinct pattern.
Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |
| ¹H NMR | ~10.1 | s | - | -CHO | Aldehyde proton, deshielded by the carbonyl group. |
| ~7.8 | s | - | H-5 | The single aromatic proton, deshielded by adjacent bromine atoms. | |
| ~4.2 | q | ~7.0 | -OCH₂CH₃ | Methylene protons adjacent to an oxygen atom. | |
| ~1.5 | t | ~7.0 | -OCH₂CH₃ | Methyl protons, coupled to the methylene group. | |
| ¹³C NMR | ~188 | d | ~3-5 | C HO | Aldehyde carbon, shows small coupling to the ortho fluorine. |
| ~155 | d | ~250 | C -F | Carbon directly bonded to fluorine exhibits a large C-F coupling. | |
| ~148 | s | - | C -OEt | Carbon attached to the ethoxy group. | |
| ~125 | d | ~15-20 | C -H | Aromatic methine carbon, coupled to fluorine. | |
| ~120 | d | ~3-5 | C -Br (C4) | Carbon attached to bromine, shows smaller coupling to fluorine. | |
| ~118 | s | - | C -Br (C6) | Carbon attached to bromine. | |
| ~115 | d | ~20-25 | C -CHO | Aldehyde-bearing carbon, coupled to the adjacent fluorine. | |
| ~65 | s | - | -OC H₂CH₃ | Methylene carbon. | |
| ~14 | s | - | -OCH₂C H₃ | Methyl carbon. | |
| ¹⁹F NMR | ~ -110 | s | - | Ar-F | Chemical shift is characteristic of a fluorobenzene derivative. |
This predicted data provides a robust signature. Observing these specific shifts, multiplicities, and coupling constants would provide overwhelming evidence for the proposed structure in solution.[14]
Rapid Verification: Mass Spectrometry
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] Its primary role in structure confirmation is to verify the molecular weight and provide clues about the molecule's composition through isotopic patterns and fragmentation.
Experimental Protocol: Obtaining a Mass Spectrum
-
Sample Introduction: Dissolve a sub-milligram quantity of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft technique suitable for getting a clear molecular ion peak, while Electron Ionization (EI) can provide valuable fragmentation data.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
The Unmistakable Signature of Bromine
A key feature for our target molecule is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This creates a highly characteristic isotopic pattern for any ion containing bromine.
-
One Br atom: Two peaks of equal intensity, 2 m/z units apart (M, M+2).
-
Two Br atoms: Three peaks in a 1:2:1 intensity ratio, spaced 2 m/z units apart (M, M+2, M+4).
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Expected Isotopic Pattern (Intensity Ratio) | Significance |
| [M+H]⁺ | 324.8919 | 1:2:1 | Confirms the molecular formula (C₉H₈Br₂FO₂) and the presence of two bromine atoms. |
| [M-CHO]⁺ | 295.8890 | 1:2:1 | A common fragmentation pathway, loss of the formyl group, supports the benzaldehyde structure. |
Observing the molecular ion with the correct exact mass and the classic 1:2:1 isotopic signature provides definitive proof of the elemental composition.[16]
Synthesis of Evidence: A Comparative Summary
Workflow: A Comparative Overview of Structural Elucidation Methods
Caption: Comparative workflow for structure confirmation.
Table 4: Comparison of Key Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information | Absolute 3D structure, bond lengths/angles, stereochemistry | Atomic connectivity, solution-state structure, dynamics | Molecular weight, elemental formula, fragmentation patterns |
| State | Solid (Crystal) | Solution | Gas (Ionized) |
| Strengths | Unambiguous, "gold standard"[2] | Non-destructive, rich structural detail in solution[10] | High sensitivity, confirms elemental formula, fast |
| Weaknesses | Requires a single crystal, can be time-consuming | Lower resolution than XRD, can be complex to interpret | Provides no stereochemical or connectivity information on its own |
| Sample Amount | <1 mg (of crystals) | 2-10 mg | <1 mg |
| Primary Use | Definitive proof of structure | Routine structure elucidation and verification | Routine verification of molecular weight |
Conclusion
The structural confirmation of a novel or complex molecule like this compound demands a multi-faceted analytical approach. While NMR and Mass Spectrometry provide powerful and essential data for routine verification of connectivity and composition, Single-Crystal X-ray Crystallography remains the only technique that delivers an unambiguous, high-resolution, three-dimensional view of the molecule. It serves as the ultimate validation, providing the foundational certainty required for advancing a compound through the rigorous pipeline of pharmaceutical development. By understanding the strengths, protocols, and underlying principles of each method, researchers can build a self-validating system of evidence that ensures the scientific integrity of their work.
References
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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Gonnella, N. C. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]
-
Northwestern University, IMSERC. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]
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- Supporting Information. (2014). Chem. Commun., 50, 2330–2333.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
- Friebolin, H. (1991). Basic One- and Two-Dimensional NMR Spectroscopy.
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Graz University of Technology. (n.d.). CIF files and programs to visualize crystal structures. Retrieved from [Link]
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Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Retrieved from [Link]
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JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
-
Jasinski, J. P., et al. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1728. Retrieved from [Link]
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Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]
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-
Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 863–866. Retrieved from [Link]
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Angel, R. (n.d.). CIF programs and utilities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Ethoxybenzaldehyde. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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MassBank. (2019, March 28). MassBank3. Retrieved from [Link]
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MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008698. Retrieved from [Link]
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Validating Synthesis of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde via LC-MS
Executive Summary
The synthesis of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde represents a critical challenge in modern medicinal chemistry, particularly for kinase inhibitor scaffolds.[1] The electrophilic aromatic substitution required to introduce two bromine atoms often yields a mixture of regioisomers (e.g., 2,4-dibromo or 3,5-dibromo variants) and over-brominated byproducts.
While 1H NMR is definitive for structure, it is low-throughput and requires isolation.[1] GC-MS risks thermal debromination.[1] Therefore, LC-MS (Liquid Chromatography-Mass Spectrometry) stands as the superior technique for rapid, in-process validation. This guide compares LC-MS against traditional alternatives and provides a self-validating protocol utilizing isotopic fingerprinting to confirm the 4,6-dibromo substitution pattern.[1]
Part 1: The Analytical Challenge
The core difficulty in validating this molecule lies in three distinct areas:
-
Regioisomerism: The fluorine and ethoxy groups direct bromination to ortho and para positions.[1] Distinguishing the 4,6-dibromo product from the 2,4-dibromo impurity requires chromatographic separation, as their masses are identical.
-
Ionization Efficiency: Aromatic aldehydes are neutral and often ionize poorly in Electrospray Ionization (ESI) unless derivatized.[1]
-
Isotopic Complexity: The presence of two bromine atoms creates a complex mass spectral envelope that must be deconvoluted to confirm purity.[1]
Part 2: Comparative Technology Assessment
The following table objectively compares LC-MS against the standard alternatives (HPLC-UV and GC-MS) for this specific application.
| Feature | LC-MS (Recommended) | HPLC-UV | GC-MS |
| Specificity | High. Mass detection confirms formula; Isotopic pattern confirms Br2 count.[1] | Low. Relies solely on Retention Time (RT).[1] Isomers often co-elute.[1] | Medium. Mass spec is specific, but thermal degradation is a risk.[1] |
| Sensitivity | High. (SIM mode).[1] Capable of detecting <0.1% impurities.[1] | Medium. Limited by the extinction coefficient of the benzaldehyde. | High. Excellent for volatile aldehydes. |
| Sample Integrity | Excellent. Ambient temperature analysis preserves the aldehyde.[1] | Excellent. Non-destructive (if fraction collected). | Poor. High injector temps (250°C+) can cause debromination or oxidation.[1] |
| Throughput | High. 5-10 min run times.[1] | High. 10-20 min run times.[1] | Low. Requires cooling cycles.[1] |
| Primary Limitation | Ionization suppression in crude mixtures.[1] | Cannot identify unknown impurity peaks. | Thermal instability of poly-halogenated species. |
Verdict: While HPLC-UV is suitable for routine purity checks after a standard is established, LC-MS is required for initial validation to prove that the synthesized peak is indeed the dibromo species and not a monobromo intermediate or tribromo byproduct.
Part 3: Method Development & Optimization
To achieve a "Self-Validating System," we must design the method to exploit the chemical properties of the target.
Column Selection: The Pi-Pi Interaction
Standard C18 columns often fail to separate halogenated regioisomers effectively.[1]
-
Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.[1]
-
Causality: The pi-pi interactions between the phenyl ring of the column and the poly-halogenated benzene ring of the analyte provide alternative selectivity mechanisms, often resolving the 4,6-dibromo target from the 2,4-dibromo impurity where C18 relies only on hydrophobicity.
Ionization Strategy
Aldehydes do not protonate easily.[1]
-
Primary Mode: APCI (Atmospheric Pressure Chemical Ionization) Positive Mode .[1] APCI is more robust for neutral aromatics than ESI.[1]
-
Alternative Mode: ESI Positive with Ammonium Formate buffer to promote [M+NH4]+ adduct formation, which is often more stable than [M+H]+ for aldehydes.[1]
Part 4: The Self-Validating Workflow
The following diagram illustrates the decision logic for validating the synthesis.
Figure 1: Analytical workflow for confirming the bromination state using isotopic fingerprinting.
Part 5: Experimental Protocol
Instrumentation
-
System: UHPLC coupled to Single Quadrupole or Q-TOF MS.
-
Column: Phenomenex Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).[1]
LC Parameters[2][3][4]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.[1]
-
Note: MeOH is preferred over Acetonitrile here as it promotes better ionization for halogenated aromatics in APCI.[1]
-
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Temp: 40°C.
MS Parameters (APCI Positive)
-
Corona Current: 4-5 µA.[1]
-
Vaporizer Temp: 350°C (High temp needed to volatilize the aldehyde).[1]
-
Gas Flow: High (Nebulizer 60 psi) to prevent re-condensation.
-
Scan Range: m/z 100 – 600.[1]
Data Interpretation (The "Fingerprint")
For C9H7Br2FO2 (Approx Mass: ~326 Da):
-
Identify the Base Peak: Look for [M+H]+ at 325, 327, 329 .[1]
-
Verify the Triplet:
-
Validation Rule: If the peak at retention time X shows this exact 1:2:1 intensity ratio, the molecule definitively contains two bromine atoms.[1]
Figure 2: Visual representation of the mass spectral envelope required for validation.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2][3] [Link]
-
Zhou, S., et al. (2010).[1] Liquid chromatography-tandem mass spectrometry for the determination of polybrominated diphenyl ethers.[1][4] Journal of Chromatography A. [Link][1]
-
Holčapek, M., et al. (2010).[1] Recent trends in the analysis of regioisomers by mass spectrometry.[1][5] Journal of Mass Spectrometry.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Ethoxy and Methoxy Fluorobenzaldehydes
Introduction: The Subtle Dance of Alkoxy Groups in Fluorinated Aromatic Scaffolds
In the landscape of medicinal chemistry and drug discovery, the functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of possible substituents, alkoxy groups, particularly methoxy (-OCH₃) and ethoxy (-OC₂H₅), play a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. When coupled with a fluorine atom on a benzaldehyde scaffold, these seemingly minor structural variations can lead to significant differences in biological activity. This guide provides a comprehensive comparison of the biological activities of ethoxy- and methoxy-substituted fluorobenzaldehydes, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.
The introduction of a fluorine atom into a drug candidate is a well-established strategy to enhance metabolic stability, improve binding affinity, and increase lipophilicity.[1][2] The methoxy group, prevalent in many natural products and approved drugs, is known to influence ligand-target interactions, physicochemical properties, and metabolic pathways.[3] The ethoxy group, while less studied in direct comparison, offers a subtle increase in lipophilicity and steric bulk, which can uniquely impact biological outcomes. Understanding the differential effects of these two alkoxy groups is therefore crucial for the rational design of novel therapeutic agents.
This guide will delve into the comparative anticancer, antifungal, and antibacterial activities of these compounds, supported by available experimental data. We will explore the underlying principles of SAR and provide detailed, field-proven methodologies for researchers to conduct their own comparative studies.
Comparative Biological Profiling: A Data-Driven Analysis
The biological activity of a compound is intricately linked to its chemical structure. The choice between a methoxy and an ethoxy substituent on a fluorobenzaldehyde ring can significantly alter its interaction with biological targets. The following sections present a comparative analysis of their anticancer, antifungal, and antibacterial activities, supported by quantitative data from the literature.
Anticancer Activity: A Tale of Two Alkoxy Groups
Derivatives of fluorobenzaldehyde have been investigated for their potential as anticancer agents, often as precursors to more complex molecules like chalcones and Schiff bases.[4] The substitution pattern on the aromatic ring, including the nature of the alkoxy group, is a key determinant of their cytotoxic efficacy.
One study directly compared the anti-tumor activity of fluoroaryl-substituted derivatives and found that a compound with a para-methoxy group exhibited significantly higher activity than its para-ethoxy counterpart, suggesting that a shorter alkyl chain at this position is favorable for this particular scaffold's anticancer effect.
Table 1: Comparative Anticancer Activity of Ethoxy vs. Methoxy Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluoroaryl-substituted FL118 analogues | p-methoxy | HCT116 (colorectal) | Lower (more potent) | |
| Fluoroaryl-substituted FL118 analogues | p-ethoxy | HCT116 (colorectal) | Higher (less potent) | |
| Methoxy Chalcones | Methoxy-substituted | MCF-7 (Breast) | 3.44 ± 0.19 | |
| Methoxy Chalcones | Methoxy-substituted | HepG2 (Liver) | 4.64 ± 0.23 | |
| Methoxy Chalcones | Methoxy-substituted | HCT116 (Colon) | 6.31 ± 0.27 |
Note: Direct comparative IC₅₀ values for a range of ethoxy and methoxy fluorobenzaldehydes are not extensively available in the literature, highlighting a gap for future research. The data presented for methoxy chalcones indicates the general potency of this class of compounds.
Antifungal and Antibacterial Activity: Modulating the Antimicrobial Spectrum
Substituted benzaldehydes and their derivatives have long been recognized for their antimicrobial properties.[4] The electronic and steric effects of substituents on the benzene ring influence their ability to interfere with microbial growth and survival. The choice between an ethoxy and a methoxy group can fine-tune this activity. For instance, the presence of a hydroxyl group is often crucial for antifungal activity, and its interplay with an adjacent methoxy or ethoxy group can modulate this effect.[2]
While direct comparative studies between ethoxy and methoxy fluorobenzaldehydes are limited, the literature on related structures suggests that both moieties contribute to antimicrobial potential. For example, derivatives of 3-ethoxy-4-hydroxybenzaldehyde have been synthesized and evaluated for their antifungal and antibacterial activities. Similarly, various methoxy-substituted benzaldehydes have demonstrated significant antimicrobial effects.
Table 2: Representative Antimicrobial Activity of Alkoxy-Substituted Benzaldehyde Derivatives
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| 3-ethoxy-4-hydroxybenzaldehyde oxime esters | Various fungi and bacteria | Activity reported | |
| Methoxybenzaldehyde derivatives | Staphylococcus aureus, Escherichia coli | Activity reported |
Note: This table illustrates that both ethoxy and methoxy substituted benzaldehydes are classes of compounds with recognized antimicrobial activity. Direct, side-by-side MIC comparisons for fluorinated analogues are an area ripe for investigation.
Structure-Activity Relationship (SAR): Unraveling the "Why"
The observed differences in biological activity between ethoxy and methoxy fluorobenzaldehydes can be rationalized by considering their distinct physicochemical properties.
-
Steric Effects: The ethoxy group is larger than the methoxy group. This increased steric bulk can either enhance or hinder binding to a biological target. If the binding pocket is accommodating, the larger ethoxy group might lead to more extensive van der Waals interactions, resulting in higher potency. Conversely, a sterically constrained active site may favor the smaller methoxy group.
-
Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, which can influence the reactivity of the aldehyde group and the overall electron density of the aromatic ring. While their inductive effects are slightly different, the overall electronic impact on the aromatic system is broadly similar.
-
Lipophilicity: The ethoxy group is more lipophilic than the methoxy group. This can affect the compound's ability to cross cell membranes. Increased lipophilicity can enhance cell penetration and access to intracellular targets, potentially leading to greater biological activity. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.
-
Metabolism: The metabolic stability of ethoxy and methoxy groups can differ. The additional methylene group in the ethoxy substituent provides an extra site for metabolic modification by enzymes such as cytochrome P450s, which could lead to different metabolic profiles and in vivo efficacy.
A review on the structure-activity relationship of antimetastatic compounds highlights the importance of substituents like fluoro and methoxy groups in enhancing anticancer activity.[1][2] The positioning of these groups is also critical. For example, an ortho-fluoro substituent has been shown to be more effective than meta or para substitutions in certain contexts.[1]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and direct comparison, this section provides detailed, step-by-step protocols for assessing the anticancer and antimicrobial activities of ethoxy and methoxy fluorobenzaldehydes.
Protocol 1: Assessment of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well microplates
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Test compounds (ethoxy and methoxy fluorobenzaldehydes) dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microbe after incubation.[9]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with inoculum and solvent)
-
Sterility control (broth only)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[9]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first column.
-
Perform twofold serial dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.
-
-
Inoculation of the Plate:
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
The final concentration of the test compounds will now be half of the initial serial dilutions.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or at a suitable temperature for 24-48 hours for fungi.[9]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] A reading mirror can aid in this assessment.
-
Sources
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Guide to the Safe Disposal of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde
As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical with a thorough understanding of its potential hazards and the established protocols for its safe management. This guide provides a detailed, step-by-step procedure for the proper disposal of 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde, a halogenated aromatic aldehyde. The information herein is synthesized from safety data sheets of structurally similar compounds and general best practices for laboratory safety and hazardous waste management.
Understanding the Compound and its Associated Hazards
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation.[2][3][4]
Given its structure as a halogenated organic compound, it is crucial to manage its disposal in a manner that is safe for personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]
-
Hand Protection: Wear protective gloves, such as nitrile rubber. Always inspect gloves before use and use proper glove removal technique.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[3][6]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][4]
Handle the compound in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[1][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be carried out in compliance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
As a halogenated organic compound, this compound must be segregated from non-halogenated chemical waste.[7][8] This is for both safety and economic reasons, as the disposal methods for these two categories of waste differ significantly.[7]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[8][9]
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Halogenated wastes are often more toxic and require specific incineration conditions.[7][8]
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.
-
Action: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and properly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[9]
-
Causality: A secure container prevents spills and the release of vapors. Proper labeling ensures that all personnel are aware of the container's contents and associated hazards.
Step 3: Managing Spills
In the event of a small spill, follow these procedures:
-
Action:
-
Causality: Prompt and proper cleanup of spills minimizes exposure to personnel and prevents contamination of the laboratory environment.
Step 4: Final Disposal
The ultimate disposal of the hazardous waste must be handled by a licensed professional.
-
Action: Arrange for the collection of the labeled hazardous waste container by a licensed waste disposal company.[1] Never dispose of this chemical down the drain or in the regular trash.[7]
-
Causality: Professional waste disposal services have the expertise and equipment to handle and dispose of hazardous chemicals in an environmentally responsible and legally compliant manner.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Class | Halogenated Aromatic Aldehyde | - |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation | [1][2][3][4] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [3][5][6] |
| Waste Segregation | Collect as Halogenated Organic Waste | [7][8][9] |
| Disposal Method | Entrust to a licensed waste disposal company | [1] |
References
- SAFETY DATA SHEET - TCI Chemicals. (2025, February 10).
- 4 - • SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
- 13 - SAFETY D
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26).
- Hazardous & Regulated Waste Management Guide - Western Kentucky University.
- 6 - SAFETY D
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Halogenated Organic Liquids - Standard Oper
- Material Safety Data Sheet - Cole-Parmer. (2004, October 5).
- WASTE MANAGEMENT.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
- 9 - SAFETY D
- 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY D
- 3-Fluorobenzaldehyde - Safety Data Sheet - ChemicalBook. (2025, September 27).
- MATERIAL SAFETY D
- Chemical Comp
- Chemical Compatibility Chart - Walchem. (2024, April 19).
- Chemical Compatibility Calcul
- Chemical Comp
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A Researcher's Guide to Handling 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde: Essential Safety and Operational Protocols
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides essential, immediate safety and logistical information for handling 4,6-Dibromo-3-ethoxy-2-fluorobenzaldehyde, a halogenated aromatic aldehyde. Our focus extends beyond mere product specifications to instill a deep-seated culture of safety and operational excellence within your laboratory.
Hazard Profile and Risk Assessment
Therefore, it is prudent to handle this compound with the assumption that it poses similar risks. The primary routes of exposure are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) for splash protection. Consider double-gloving. For extended contact or spill cleanup, use heavier-duty gloves rated for halogenated hydrocarbons. | Aromatic and halogenated hydrocarbons are known to attack many standard glove materials[4]. Nitrile offers good short-term splash protection but has poor resistance to many halogenated hydrocarbons with prolonged contact[5]. On-site testing of glove compatibility is strongly advised[6]. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities. | The compound is expected to be a serious eye irritant[1][2]. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face[7][8]. |
| Body Protection | A flame-resistant lab coat, fully buttoned with sleeves rolled down. | A lab coat provides a removable barrier to protect skin and personal clothing from contamination[9]. Flame resistance is a general best practice in a chemical laboratory environment. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To mitigate the risk of respiratory irritation from dust or vapors, engineering controls are the primary method of protection[7][10]. Respirator use requires participation in a respiratory protection program, including fit testing[11]. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested[2]. Designate a specific area within a chemical fume hood for the handling of this compound.
-
Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures before use.
-
Weighing and Transfer: If the compound is a solid, handle it in a manner that minimizes dust generation. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe. All weighing and transfers should be performed within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands with soap and water[12]. Decontaminate the work area and any equipment used.
Spill Management:
In the event of a small spill within the fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and the associated hazards (e.g., "Halogenated Organic Waste," "Skin and Eye Irritant").
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program[12]. Do not dispose of this chemical down the drain[1].
Visualizing the Workflow: From Preparation to Disposal
The following diagram illustrates the critical steps and decision points in the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
